D-ribofuranose
Description
Contextualizing D-Ribofuranose as a Fundamental Aldopentose in Biological Systems
D-ribose is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde group in its open-chain form. wikipedia.orgnumberanalytics.com However, in biological systems, it predominantly exists in a cyclic furanose form, a five-membered ring structure, which is more stable. ontosight.aiontosight.ai This specific isomer, known as this compound, is a cornerstone of life, forming the structural backbone of ribonucleic acid (RNA). madridge.orgumaryland.edu The "D" designation refers to the stereochemistry at the chiral carbon atom furthest from the aldehyde group (C4'), which is crucial for its recognition and utilization by enzymes in biological pathways. wikipedia.orgontosight.ai
The significance of this compound extends beyond its role in RNA. Its phosphorylated derivatives are integral components of essential molecules involved in cellular energy transfer and metabolism. madridge.orgnih.gov Notably, adenosine (B11128) triphosphate (ATP), often referred to as the "molecular currency" of the cell, contains a this compound moiety. nih.gov This underscores the sugar's central role in powering a vast array of cellular activities. Furthermore, this compound is a key constituent of other vital coenzymes, including nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), flavin adenine dinucleotide (FAD), and coenzyme A, all of which are critical for various metabolic reactions. wikipedia.org
The β-D-ribofuranose form is the specific anomer found in the backbone of RNA, where it links to nitrogenous bases to form ribonucleosides. madridge.org These ribonucleosides—adenosine, cytidine, guanosine (B1672433), and uridine (B1682114)—are the fundamental units that polymerize to form RNA, a molecule essential for the transcription and regulation of genetic information. wikipedia.org
Historical Perspectives on the Recognition of this compound in Nucleic Acid Chemistry
The journey to understanding the pivotal role of this compound in nucleic acids was a gradual process built upon the foundational work of several pioneering chemists. In the late 19th and early 20th centuries, the chemical nature of the components of "nuclein," first isolated by Friedrich Miescher in 1868, was a subject of intense investigation. 50webs.org
A significant breakthrough came in 1909 when Phoebus Levene and Walter Jacobs identified D-ribose as an essential component of what was then known as "yeast nucleic acid" (now understood to be RNA). wikipedia.orgnumberanalytics.com This discovery was crucial in distinguishing it from "thymus nucleic acid" (DNA), which was later found to contain a different sugar, deoxyribose. 50webs.org Levene's work was instrumental in elucidating the fundamental chemical differences between RNA and DNA. He was the first to identify the components of nucleic acids—the phosphate (B84403) group, the sugar, and the nitrogenous bases—and to propose that they were linked in that order to form a nucleotide unit. 50webs.org
Initially, the structural form of ribose within the nucleic acid was not fully understood. While Emil Fischer had first synthesized L-ribose in 1891, it was Levene and Jacobs who recognized the naturally occurring D-ribose as a key constituent of nucleic acids. wikipedia.org Over time, further research clarified that the ribose in RNA exists in the furanose ring form. This five-membered ring structure was found to be the biologically active conformation within ribonucleosides and, consequently, in the RNA polymer.
In 1953, a proposed triple-helix structure for nucleic acids by Linus Pauling and Robert Corey, although ultimately incorrect, specifically mentioned the role of β-D-ribofuranose residues in forming the polynucleotide chains. x3dna.org This highlights that by this time, the furanose form of ribose was recognized as the key sugar in the backbone of nucleic acids. The eventual elucidation of the double helix structure of DNA by Watson and Crick, and the subsequent understanding of RNA's structure and function, solidified the central importance of this compound in the field of nucleic acid chemistry and molecular biology.
Chemical and Physical Properties of this compound
The following table summarizes key chemical and physical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀O₅ | wikipedia.orgontosight.aiumaryland.edu |
| Molar Mass | 150.13 g/mol | wikipedia.orgsynthetikaeu.comnih.gov |
| Appearance | White solid/crystalline powder | wikipedia.orgsynthetikaeu.com |
| Melting Point | 87–95 °C | wikipedia.orgsynthetikaeu.comnih.gov |
| Solubility in Water | Freely soluble | synthetikaeu.com |
| Systematic IUPAC Name | (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | wikipedia.orgnih.gov |
| CAS Number | 50-69-1 (for D-Ribose) | wikipedia.orgumaryland.edu |
Research on this compound Derivatives
The fundamental structure of this compound has served as a scaffold for the synthesis of numerous derivatives with a wide range of potential applications in medicinal chemistry and biochemical research. Scientists have modified the ribofuranose ring to explore and modulate biological activity.
For instance, research has focused on the synthesis of α-D-ribofuranose analogues with potential anti-inflammatory and analgesic properties. nih.govmui.ac.irresearchgate.net In one study, derivatives were synthesized from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose through reactions like benzylation and acetylation. mui.ac.irresearchgate.net Some of these synthesized compounds demonstrated significant analgesic and anti-inflammatory effects in experimental models. mui.ac.irnih.gov
Other research has explored the synthesis of nucleoside analogues by modifying the this compound moiety for potential antiviral or anticancer applications. madridge.org The synthesis of these derivatives often involves complex, multi-step procedures starting from D-ribose. madridge.org For example, researchers have successfully synthesized peracylated derivatives of β-L-ribofuranose from D-ribose and have created intermediates for carbocyclic nucleosides. madridge.org The study of such derivatives is crucial for understanding the structure-activity relationships that govern the biological functions of nucleosides and for the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-SOOFDHNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317333 | |
| Record name | D-Ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
613-83-2 | |
| Record name | D-Ribofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Ribofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 °C | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Interconversions of D Ribofuranose Derivatives
Endogenous Biosynthesis of D-Ribose 5-Phosphate via the Pentose (B10789219) Phosphate (B84403) Pathway
The principal pathway for the endogenous production of D-ribose 5-phosphate is the pentose phosphate pathway (PPP), also known as the hexose (B10828440) monophosphate shunt. nih.govmedchemexpress.com This pathway runs parallel to glycolysis and is crucial for generating a supply of pentose sugars and the reducing equivalent NADPH. nih.govjackwestin.com The PPP is composed of two distinct phases: an oxidative phase and a non-oxidative phase. nih.govslideshare.net
In the oxidative phase, glucose-6-phosphate is converted to ribulose-5-phosphate. nih.gov This series of reactions is a significant source of NADPH, which is vital for reductive biosynthesis and antioxidant defense. jackwestin.comwikipedia.org Subsequently, in the non-oxidative phase, ribulose-5-phosphate is reversibly isomerized to D-ribose 5-phosphate by the enzyme ribose-5-phosphate (B1218738) isomerase. wikipedia.orgontosight.ai D-ribose 5-phosphate is a direct precursor for the synthesis of nucleotides and nucleic acids. medchemexpress.com
The regulation of the pentose phosphate pathway is tightly linked to the cell's metabolic needs. wikipedia.org Depending on the cellular requirements for NADPH, ATP, and D-ribose 5-phosphate, the flow of glucose-6-phosphate can be directed through either glycolysis or the pentose phosphate pathway. wikipedia.org
Enzymatic Conversion of D-Ribose to D-Ribose 5-Phosphate (e.g., Ribokinase Activity)
D-ribose can be directly converted to D-ribose 5-phosphate through the action of the enzyme ribokinase. sigmaaldrich.comwikipedia.org This reaction involves the phosphorylation of D-ribose, utilizing a molecule of ATP as the phosphate donor. wikipedia.org The systematic name for this enzyme is ATP:D-ribose 5-phosphotransferase. wikipedia.org
Ribokinase activity provides a salvage pathway for free D-ribose, allowing it to be incorporated into the cell's metabolic pool. mdpi.com Once phosphorylated, D-ribose 5-phosphate can be used in various biosynthetic pathways. sigmaaldrich.com For instance, in some protozoans, ribokinase plays a crucial role in mobilizing free nucleobases for nucleic acid synthesis. researchgate.net The human version of ribokinase has a higher Michaelis constant (KM) for D-ribose compared to its bacterial counterpart, indicating a lower affinity for its substrate. mdpi.com
Table 1: Key Enzymes in D-Ribose 5-Phosphate Biosynthesis
| Enzyme | Reaction Catalyzed | Pathway |
|---|---|---|
| Glucose-6-Phosphate Dehydrogenase | Glucose-6-phosphate → 6-Phosphoglucono-δ-lactone | Pentose Phosphate Pathway (Oxidative Phase) |
| 6-Phosphogluconate Dehydrogenase | 6-Phosphogluconate → Ribulose-5-phosphate | Pentose Phosphate Pathway (Oxidative Phase) |
| Ribose-5-Phosphate Isomerase | Ribulose-5-phosphate ⇌ D-Ribose 5-phosphate | Pentose Phosphate Pathway (Non-oxidative Phase) |
Alternative Metabolic Pathways for Ribose 5-Phosphate Production in Diverse Organisms
While the pentose phosphate pathway is the primary source of D-ribose 5-phosphate, some organisms possess alternative routes for its synthesis. wikipedia.org In certain archaea, distinct pathways for ribose production have been identified. wikipedia.org Additionally, some metabolic pathways can feed into the pentose phosphate pathway to generate D-ribose 5-phosphate. For example, intermediates from glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can be converted into D-ribose 5-phosphate through the reversible reactions of the non-oxidative pentose phosphate pathway, a process that does not generate NADPH. droracle.aikhanacademy.org
Furthermore, in some microorganisms, the degradation of other pentose sugars, like xylose and L-arabinose, can lead to the formation of D-ribose 5-phosphate. researchgate.net Metabolic engineering has been employed in organisms like Escherichia coli and Bacillus subtilis to enhance the production of D-ribose from glucose or xylose by modifying these pathways. researchgate.net
D-Ribofuranose in Nucleotide Salvage Pathways
Nucleotide salvage pathways provide a mechanism for cells to recycle nucleobases and nucleosides that are released during the degradation of DNA and RNA or obtained from the diet. lsuhsc.edubu.edu These pathways are crucial for cellular economy, as de novo synthesis of nucleotides is an energy-intensive process. bu.edu this compound, in the form of its phosphorylated derivative, phosphoribosyl pyrophosphate (PRPP), is a key player in these salvage operations. wikipedia.org
In purine (B94841) salvage, enzymes like adenine (B156593) phosphoribosyltransferase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyze the transfer of a phosphoribosyl group from PRPP to a free purine base (adenine, guanine (B1146940), or hypoxanthine) to form the corresponding nucleotide monophosphate. wikipedia.org The brain is particularly reliant on these salvage pathways. bu.edu
Similarly, pyrimidine (B1678525) salvage pathways utilize PRPP to convert pyrimidine bases back into nucleotides. umaryland.edu The activated ribose moiety from the catabolism of purine nucleosides can be transferred to uracil (B121893) to synthesize pyrimidine nucleotides. umaryland.edu Many parasitic organisms, which lack the ability to synthesize nucleotides de novo, are entirely dependent on salvage pathways, making the enzymes involved in these pathways attractive targets for drug development. bu.edu
This compound as a Precursor in De Novo Purine and Pyrimidine Nucleotide Biosynthesis
In addition to its role in salvage pathways, this compound is the foundational molecule upon which purine and pyrimidine nucleotides are built in de novo biosynthetic pathways. wikipedia.orgbu.edu The starting point for both pathways is the activated form of D-ribose 5-phosphate, which is 5-phospho-α-D-ribose 1-diphosphate (PRPP). agriculturejournals.czharvard.edu PRPP is synthesized from D-ribose 5-phosphate and ATP by the enzyme ribose-phosphate diphosphokinase. wikipedia.orgnih.gov
In the de novo synthesis of purine nucleotides, the purine ring is assembled directly onto the ribose moiety of PRPP through a series of ten enzymatic steps, ultimately yielding inosine (B1671953) monophosphate (IMP). nih.gov IMP then serves as a common precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). bu.edu
For de novo pyrimidine nucleotide biosynthesis, the pyrimidine ring is first synthesized as orotate (B1227488). wikipedia.org In a key step, orotate is then covalently attached to the ribose unit of PRPP to form orotidine (B106555) 5'-monophosphate, which is subsequently converted to uridine (B1682114) monophosphate (UMP). wikipedia.org UMP is the precursor for all other pyrimidine nucleotides.
Intermediary Role of D-Ribose 5-Phosphate in Amino Acid Synthesis (e.g., Tryptophan, Histidine)
D-ribose 5-phosphate, and its activated form PRPP, also serve as crucial intermediates in the biosynthesis of certain amino acids. ontosight.aiwikipedia.org Specifically, the biosynthetic pathways for the amino acids tryptophan and histidine utilize a derivative of this compound. agriculturejournals.cz
In the biosynthesis of tryptophan, PRPP is a substrate in one of the early steps of the pathway. agriculturejournals.cz Similarly, the biosynthesis of histidine is unique in that it is derived from a purine, and PRPP plays a key role in this pathway as well. agriculturejournals.cz These pathways highlight the central role of D-ribose 5-phosphate in linking carbohydrate metabolism with amino acid synthesis.
Table 2: Compound Names
| Compound Name |
|---|
| 5-phospho-α-D-ribose 1-diphosphate |
| 6-Phosphogluconate |
| 6-Phosphoglucono-δ-lactone |
| Adenine |
| Adenosine monophosphate |
| Adenosine triphosphate |
| D-glyceraldehyde-3-phosphate |
| This compound |
| D-ribose |
| D-ribose 5-phosphate |
| Fructose-6-phosphate |
| Glucose-6-phosphate |
| Guanine |
| Guanosine monophosphate |
| Histidine |
| Hypoxanthine |
| Inosine monophosphate |
| L-arabinose |
| NADPH |
| Orotate |
| Orotidine 5'-monophosphate |
| Phosphoribosyl pyrophosphate |
| Ribulose-5-phosphate |
| Tryptophan |
| Uridine monophosphate |
Structural and Conformational Analysis of D Ribofuranose
Cyclic Anomeric Forms and Equilibrium Dynamics of D-Ribose in Solution
In aqueous solution, D-ribose exists as a complex equilibrium mixture of different isomeric forms. These include the open-chain aldehyde form and various cyclic hemiacetals, namely the five-membered furanoses and the six-membered pyranoses. researchgate.netpressbooks.pububc.ca Each of these cyclic forms can exist as two distinct anomers, designated as α and β, which differ in the stereochemical configuration at the anomeric carbon (C1). pressbooks.pubmasterorganicchemistry.com The interconversion between these forms, a process known as mutarotation, occurs through the open-chain aldehyde intermediate and is subject to both acid and base catalysis. pressbooks.pubmasterorganicchemistry.com
Relative Abundance and Thermodynamic Stability of D-Ribofuranose within Total Ribose Conformer Population
Despite the biological significance of the β-D-ribofuranose form in nucleic acids and other vital molecules, it is not the most abundant or thermodynamically stable form of D-ribose in a simple aqueous solution at equilibrium. researchgate.netportlandpress.comwebsite-files.com The pyranose forms are considerably more stable and, therefore, more prevalent. researchgate.netportlandpress.com At equilibrium, D-ribose in solution is predominantly found as pyranose structures, which can account for approximately 80% of the total conformer population. researchgate.netportlandpress.com The relative populations of the different forms are temperature-dependent, with studies suggesting a potential population inversion between furanose and pyranose at higher temperatures. researchgate.net
The following table summarizes the approximate relative abundance of the different anomeric forms of D-ribose in aqueous solution at equilibrium, as reported in the literature.
| Form | Relative Abundance (%) | Reference(s) |
| α-pyranose | ~20-21 | researchgate.netportlandpress.com |
| β-pyranose | ~56-59 | researchgate.netportlandpress.com |
| α-furanose | ~6-7 | researchgate.netportlandpress.com |
| β-furanose | ~12-13 | researchgate.netportlandpress.comwebsite-files.com |
| Open-chain | <1 | libretexts.org |
Note: The exact percentages can vary depending on experimental conditions such as temperature and solvent.
Conformational Itineraries of the this compound Ring System in Biological Contexts
The five-membered furanose ring of D-ribose is inherently flexible, and its conformation is crucial for the structure and function of biological macromolecules like RNA. nih.govacs.org The ring is not planar and undergoes a continuous, low-energy conformational change known as pseudorotation. nih.govrsc.org
Pseudorotation Cycles and Preferred Conformational States (e.g., North and South Pucker Conformations)
The conformational landscape of the this compound ring is often described by a pseudorotational cycle, which maps the various twist (T) and envelope (E) conformations the ring can adopt. rsc.orgiucr.org These conformations are characterized by a phase angle of pseudorotation (P) and a puckering amplitude (τm). rsc.org The pseudorotational wheel is divided into different regions, with the North (N, P ≈ 0°) and South (S, P ≈ 180°) regions being particularly significant in biological contexts. portlandpress.comrsc.org
North (N) Conformation: Characterized by a C3'-endo pucker, this conformation is predominant in A-form nucleic acid helices, such as those found in double-stranded RNA. portlandpress.com In this conformation, the C3' atom is displaced on the same side of the ring as the C5' atom. portlandpress.com
South (S) Conformation: Characterized by a C2'-endo pucker, this conformation is characteristic of B-form DNA. portlandpress.com Here, the C2' atom is displaced on the same side of the ring as the C5' atom. portlandpress.com
The interconversion between the N and S conformations is a dynamic process that is essential for the biological function of nucleic acids. nih.govmdpi.com The energy barrier for this interconversion is relatively low, allowing for rapid fluctuations between these states. nih.gov The preference for a particular pucker is influenced by the substituents on the ring, the nature of the attached nucleobase (purine or pyrimidine), and interactions with other molecules. mdpi.comnih.gov
Analysis of Intramolecular Hydrogen Bonding in this compound Conformations
Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations of this compound. ox.ac.uknih.gov These non-covalent interactions can occur between the hydroxyl groups on the furanose ring and between a hydroxyl group and the ring oxygen atom. ox.ac.ukrsc.org For instance, in the gas phase, the global minimum conformer of methyl β-D-ribofuranoside exhibits two separate intramolecular hydrogen bonds: a weak O5'–H···O4' interaction and an O2'–H···O3' link. ox.ac.uk Another stable conformer displays a cooperative network of O2'–H···O3'–H···O5' hydrogen bonds. ox.ac.uk The presence and strength of these hydrogen bonds are key determinants of the relative energies and populations of different conformers. rsc.orgacs.org
Advanced Computational Approaches to this compound Conformation and Stability
Computational chemistry has become an indispensable tool for elucidating the complex conformational landscape of this compound. A variety of theoretical methods are employed to investigate its structure, stability, and dynamics.
Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, are widely used to explore the potential energy surface of this compound and identify its numerous stable conformers. nih.govresearchgate.net These calculations can provide detailed information on the geometries, relative energies, and vibrational frequencies of different anomers and ring puckers. rsc.orgresearchgate.net
Second-order Møller-Plesset perturbation theory (MP2) and high-level multi-level methods like G4 are also utilized to obtain more accurate energy calculations, which are crucial for determining the relative populations of conformers. researchgate.netnih.gov These methods have been instrumental in confirming that in the gas phase, the pyranose forms of ribose are energetically favored over the furanose forms. nih.govacs.org
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in solution, providing insights into the interconversion pathways between different conformations and the influence of the solvent on the conformational equilibrium. nih.govresearchgate.net These simulations can track the pseudorotation of the furanose ring over time and analyze the role of intramolecular and intermolecular hydrogen bonds. nih.govacs.org
Furthermore, computational approaches are used to analyze and interpret experimental data from techniques such as NMR spectroscopy and X-ray crystallography, providing a more complete picture of this compound conformation in different environments. acs.orgnih.gov For example, calculated NMR coupling constants can be compared with experimental values to determine the predominant solution-state conformations. rsc.org
Quantum Chemical Calculations (e.g., Møller-Plesset Perturbation Theory, Density Functional Theory)
Quantum chemical calculations are powerful theoretical tools for investigating the intrinsic conformational preferences of molecules in the gas phase, providing detailed information about their geometries and relative energies. Møller-Plesset perturbation theory (MP2), a method that accounts for electron correlation, and Density Functional Theory (DFT), which models the electron density, have been extensively applied to study this compound and its derivatives. nih.govq-chem.com
Computational studies have revealed a complex landscape of numerous stable conformers for D-ribose. nih.gov In the gas phase, calculations have shown that pyranose forms of D-ribose are generally more stable than the furanose forms. nih.govacs.org For instance, a comprehensive study using MP2 and the M06-2X density functional found that the most stable this compound conformer is the α-anomer with a ²T₁ twist conformation. nih.gov However, this conformer is significantly higher in free energy (ΔG) by 10.4 kJ/mol compared to the global minimum, which is a β-pyranose conformer. nih.gov
The choice of computational method and basis set is critical for obtaining accurate results. Geometry optimizations are often performed using DFT methods, such as B3LYP or M06-2X, with basis sets like 6-31G(d,p) or 6-311++G(d,p). biopolymers.org.uabiopolymers.org.uaacs.org To refine the energy calculations, single-point energy calculations are frequently carried out at a higher level of theory, such as MP2 with larger basis sets (e.g., 6-311++G(d,p) or cc-pVQZ). acs.orgbiopolymers.org.uabiopolymers.org.uaulpgc.es
These calculations provide insights into the factors governing conformational stability, such as intramolecular hydrogen bonding and the anomeric effect. nih.govnih.gov For example, natural bond orbital (NBO) analysis has confirmed the presence of endo- and exo-anomeric effects, which influence the orientation of substituents on the anomeric carbon. nih.gov The analysis also highlights the maximization of intramolecular hydrogen bonds in the most stable conformers. nih.gov
The table below summarizes key findings from quantum chemical calculations on this compound conformers.
| Method | Conformer/Anomer | Key Finding | Relative Energy (kJ/mol) |
| G4, M06-2X, MP2 | α-ribofuranose | Most favored ribofuranose conformer is the α-anomer in a ²T₁ twist conformation in the gas phase. nih.gov | 10.4 (ΔG higher than global minimum β-pyranose) nih.gov |
| DFT (B3LYP/6-31G(d,p)) | α- and β-2-deoxy-D-ribofuranose | Exhaustive conformational families were identified, with the α-anomer predicted to dominate in a gas-phase equilibrium mixture (82:18 ratio). biopolymers.org.uabiopolymers.org.ua | Not specified |
| DFT & MP2 | α- and β-D-ribofuranose | In the most stable minima, E₂-¹T₂ conformations were found for β-D-ribofuranose. acs.org | Not specified |
| DFT (M06-2X) | β-2-deoxy-D-ribofuranose | The ⁴E conformation predominates in the most stable minima. acs.org | Not specified |
This table presents a selection of findings from different computational studies. Relative energies can vary significantly based on the level of theory, basis set, and phase (gas vs. solution).
Molecular Dynamics Simulations to Elucidate Conformational Behavior in Solvated and Hydrated Environments
While quantum chemical calculations are ideal for studying molecules in isolation, molecular dynamics (MD) simulations are essential for understanding their behavior in a biological context, such as in an aqueous solution. nih.govnih.govacs.org MD simulations model the movements of atoms over time, explicitly including solvent molecules, which allows for the investigation of solvent effects on conformational preferences and dynamics. nih.govcnrs.fr
MD simulations of this compound and its derivatives in water have shown that the solvent significantly influences conformational populations. uva.es The flexibility of the furanose ring leads to frequent transitions between different twist and envelope conformations in solution. nih.gov The presence of water molecules disrupts the intramolecular hydrogen bonds that are stable in the gas phase, leading to the formation of intermolecular hydrogen bonds with the solvent. uva.es
For instance, MD simulations coupled with experimental data from neutron scattering were used to study the conformation of methyl β-D-ribofuranoside in aqueous solution. nih.govnih.gov The simulations revealed that the methyl ether group predominantly occupies a specific rotational position (300°), a finding that was in agreement with the experimental results. nih.govnih.gov This demonstrates the power of combining simulation with experimental techniques to validate conformational models. nih.gov
Furthermore, simulations have been used to analyze the hydration structure around the sugar. Ab initio MD simulations of β-ribofuranose in aqueous solution have identified the formation of "circular hydrogen bond networks" involving hydroxyl groups on the sugar and surrounding water molecules. researchgate.net These organized water structures can persist for several picoseconds and may play a role in the molecule's interactions and function. researchgate.net The orientation of the hydroxymethyl group was found to significantly influence these hydration networks. researchgate.net
The table below summarizes findings from MD simulations on this compound in solution.
| System | Simulation Method | Key Finding |
| Methyl β-D-ribofuranoside | MD with neutron scattering | The methyl ether group predominantly occupies the 300° dihedral angle position in aqueous solution. nih.govnih.gov |
| β-ribofuranose | Ab initio MD | Identification of circular hydrogen bond networks on the sugar surface involving water molecules. researchgate.net |
| Methyl 2-deoxy-β-D-ribofuranoside (βf) | MD with NMR constraints | The C-5' hydroxymethyl group is highly flexible in water, preferentially adopting gg and gt rotamers. Solvent interactions drive the selection of specific conformers from the "naked" core. uva.es |
| D-ribose on hydroxyapatite (B223615) | MD simulations | The puckering preferences of the furanose ring are influenced by adsorption onto a mineral surface, providing a surrogate for the electrostatic environment found in more complex systems. rsc.org |
This table highlights specific outcomes from molecular dynamics studies, illustrating how solvation affects the conformational behavior and hydration of this compound.
D Ribofuranose in Genetic Information Storage and Expression
D-Ribofuranose as the Core Sugar Moiety in Ribonucleic Acids (RNA)
This compound is the exclusive sugar component of RNA, a large polymeric molecule vital for coding, decoding, regulation, and expression of genes. mdpi.com The presence of this specific sugar imparts unique properties to RNA, influencing its structure, stability, and remarkable functional diversity. ontosight.ainumberanalytics.com
Structural Integration of β-D-Ribofuranose into the RNA Phosphodiester Backbone
The backbone of an RNA molecule is a repeating chain of sugar and phosphate (B84403) groups. numberanalytics.com Specifically, it is the β-D-ribofuranose isomer that is incorporated into this structure. biorxiv.orgmdpi.com In this arrangement, the this compound units are linked together by phosphodiester bonds. These bonds form between the 3'-hydroxyl group of one ribofuranose molecule and the 5'-phosphate group of the next, creating a continuous sugar-phosphate chain that provides the structural framework for the RNA polymer. nih.gov This backbone is not merely a passive scaffold but its inherent flexibility, dictated by the geometry of the ribofuranose ring and its connections, is crucial for RNA's ability to fold into complex three-dimensional shapes. biorxiv.org
Significance of the 2'-Hydroxyl Group of this compound for RNA Stability, Structure, and Function
A defining feature of this compound in RNA is the presence of a hydroxyl (-OH) group at the 2' position of the sugar ring. atdbio.com This seemingly minor detail has profound consequences for the molecule's properties. The 2'-hydroxyl group makes RNA more susceptible to hydrolysis compared to DNA, which lacks this group. pdx.edu However, it also plays a critical role in stabilizing RNA's structure and enabling its diverse functions.
The 2'-hydroxyl group can participate in hydrogen bonding, both within the RNA molecule and with other molecules. numberanalytics.com These interactions are crucial for the formation and stability of RNA's complex secondary and tertiary structures, such as hairpin loops. numberanalytics.comnih.gov Research has shown that the 2'-hydroxyls contribute significantly to the stability of these structures by forming intrahairpin hydrogen bonds with sugars, bases, and phosphates. nih.gov This structural versatility allows RNA to function not only as a carrier of genetic information but also as a catalytic molecule (ribozyme) and a regulatory element. idtdna.com The reactive nature of the 2'-hydroxyl group is also key for interactions with proteins in ribonucleoprotein complexes, which are essential for processes like protein synthesis. idtdna.com
Comparative Analysis of this compound with 2-Deoxy-D-ribofuranose in Deoxyribonucleic Acids (DNA)
The primary chemical distinction between RNA and DNA lies in their respective sugar components. While RNA contains this compound, DNA incorporates 2-deoxy-D-ribofuranose. pdx.eduunits.it The "deoxy" prefix indicates the absence of the hydroxyl group at the 2' position of the sugar. wikipedia.org
This difference has significant structural and functional implications. The lack of the 2'-hydroxyl group in DNA makes it a more stable molecule, less prone to the alkaline hydrolysis that readily cleaves the phosphodiester backbone of RNA. numberanalytics.compdx.edu This enhanced stability is advantageous for a molecule whose primary role is the long-term storage of genetic information. pdx.edu In contrast, the relative instability of RNA is suited to its transient roles as a messenger and regulator. pdx.edu
The presence of the 2'-hydroxyl in this compound also influences the helical structure of the nucleic acid. RNA typically adopts an A-form helix, which is a more compact structure, while DNA predominantly exists in a B-form helix. idtdna.com The sugar ring in RNA, specifically the ribose, tends to adopt a C3'-endo conformation, which favors the A-form helix. researchgate.net
| Feature | This compound (in RNA) | 2-Deoxy-D-ribofuranose (in DNA) |
| Sugar | Ribose | Deoxyribose |
| 2'-Substituent | Hydroxyl (-OH) group | Hydrogen (-H) atom |
| Stability | Generally less stable, more susceptible to hydrolysis | More stable, resistant to alkaline hydrolysis |
| Predominant Helical Form | A-form | B-form |
| Primary Function | Protein synthesis, gene regulation, catalysis | Long-term storage of genetic information |
This compound as the Sugar Component of Ribonucleosides and Ribonucleotides
This compound is a foundational element of ribonucleosides and ribonucleotides, the monomeric units that constitute RNA. ontosight.ailsuhsc.edu A ribonucleoside is formed when a nitrogenous base (adenine, guanine (B1146940), cytosine, or uracil) is attached to a this compound molecule. lsuhsc.edu A ribonucleotide is a ribonucleoside that has one or more phosphate groups attached, typically at the 5' position of the ribofuranose ring. cpu.edu.cn
Formation of N-Glycosidic Bonds between this compound and Nucleobases
The connection between this compound and a nucleobase is a crucial covalent linkage known as an N-glycosidic bond. ucalgary.ca This bond forms between the anomeric carbon (C1') of the β-D-ribofuranose and a nitrogen atom of the purine (B94841) (N9) or pyrimidine (B1678525) (N1) base. ucalgary.calibretexts.org The resulting nucleosides, such as adenosine (B11128), guanosine (B1672433), cytidine, and uridine (B1682114), are all derivatives of β-D-ribofuranose. wikipedia.org The formation of this bond is a fundamental step in the biosynthesis of nucleotides and, consequently, RNA. libretexts.org The orientation of the base relative to the sugar is typically in the anti conformation, which is important for the proper geometry of the DNA double helix and for many protein-nucleic acid interactions. ucalgary.ca
Functional Roles of Phosphorylated this compound Derivatives (e.g., ATP, ADP, Coenzyme A, NADH, FADH2)
Phosphorylated derivatives of this compound-containing nucleosides are central to a vast number of metabolic processes. nih.govnih.gov These molecules are not only the building blocks of RNA but also serve as key players in energy transfer and as components of essential coenzymes. nih.govmdpi.com
Adenosine Triphosphate (ATP) and Adenosine Diphosphate (B83284) (ADP) are the primary currency of energy in the cell. The hydrolysis of the high-energy phosphate bonds in ATP to form ADP and inorganic phosphate releases energy that drives countless biochemical reactions. wikipedia.org Conversely, the phosphorylation of ADP to ATP, primarily through oxidative phosphorylation, stores energy from the breakdown of nutrients. libretexts.org
Other vital phosphorylated this compound derivatives include:
Coenzyme A (CoA) : A derivative of adenosine, CoA is crucial for the metabolism of fatty acids and for the Krebs cycle. researchgate.net
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NADH) and Flavin Adenine Dinucleotide (FADH2) : These coenzymes, which contain an adenosine diphosphate component, are critical electron carriers in cellular respiration. researchgate.net They capture high-energy electrons from the breakdown of glucose and other molecules and transfer them to the electron transport chain, leading to the production of large amounts of ATP. wikipedia.org
The universal presence and critical functions of these this compound-based molecules underscore the sugar's indispensable role in the fundamental processes of life. nih.govmdpi.com
D Ribofuranose in Cellular Metabolism and Energy Transduction
Incorporation of the D-Ribofuranose Moiety into Key Coenzymes (e.g., Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD), Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP))
This compound, the five-membered ring form of D-ribose, is a fundamental structural component of several essential coenzymes that are central to metabolic redox reactions and energy transfer. incacao.bewikipedia.org Its incorporation into these molecules provides the necessary sugar framework to which other functional groups, such as nitrogenous bases and phosphate groups, are attached. The key coenzymes Nicotinamide Adenine Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD), and Nicotinamide Adenine Dinucleotide Phosphate (NADP) all contain the this compound moiety as an integral part of their structure. spandidos-publications.comnih.gov
These coenzymes are classified as dinucleotides because they consist of two nucleotide units joined together by their phosphate groups. google.com In NAD, one nucleotide contains an adenine base and the other contains a nicotinamide base; both are linked to a this compound sugar. google.comclinmedjournals.org FAD is similarly structured, comprising an adenine nucleotide and a flavin mononucleotide (FMN), which contains a riboflavin-derived isoalloxazine ring system. sweetcures.co.uknih.gov The adenosine (B11128) portion of these molecules serves as a crucial 'handle' for binding to enzymes. wikipedia.org
The biosynthesis of these coenzymes utilizes D-ribose in its phosphorylated form. The process begins with the conversion of D-ribose to D-ribose 5-phosphate, a reaction catalyzed by the enzyme ribokinase. spandidos-publications.comnih.gov This molecule is a key precursor for the synthesis of nucleotides. smpdb.ca NADP is a structural analog of NAD, distinguished by an additional phosphate group attached to the 2' position of the ribofuranose ring of the adenosine moiety. clinmedjournals.orgnih.govnaturalbiohealth.com This phosphorylation is catalyzed by the enzyme NAD+ kinase. nih.gov
Table 1: this compound-Containing Coenzymes
| Coenzyme | Key Components | Role of this compound | Primary Metabolic Function |
| Nicotinamide Adenine Dinucleotide (NAD) | Nicotinamide, Adenine, two this compound units, two Phosphate groups. google.comclinmedjournals.org | Forms the core structure of the two nucleotides linked by phosphate groups. | Acts as an electron carrier in redox reactions, accepting electrons to become NADH; crucial for glycolysis and the citric acid cycle. spandidos-publications.comwikipedia.org |
| Flavin Adenine Dinucleotide (FAD) | Flavin (from Riboflavin), Adenine, one this compound unit, Ribitol, two Phosphate groups. sweetcures.co.uknih.gov | Forms the adenosine nucleotide part of the molecule (Adenosine Monophosphate). | Serves as a prosthetic group for enzymes and an electron acceptor in redox reactions, becoming FADH₂; essential for the citric acid cycle and fatty acid oxidation. spandidos-publications.comcaringsunshine.com |
| Nicotinamide Adenine Dinucleotide Phosphate (NADP) | Nicotinamide, Adenine, two this compound units, three Phosphate groups. clinmedjournals.orgnih.gov | Identical to NAD, but with an additional phosphate group on the 2' hydroxyl of the adenosine's ribofuranose ring. naturalbiohealth.comnih.gov | Primarily acts as a reducing agent (in its NADPH form) in anabolic (biosynthetic) pathways, such as fatty acid synthesis and the pentose (B10789219) phosphate pathway. nih.govsmpdb.ca |
Regulation of High-Energy Phosphate Metabolism by this compound
This compound plays a critical regulatory role in the metabolism of high-energy phosphate compounds, most notably Adenosine Triphosphate (ATP), the primary energy currency of the cell. incacao.besweetcures.co.uk The availability of D-ribose is a rate-limiting factor in the synthesis of the entire pool of adenine nucleotides (ATP, ADP, AMP), which are essential for cellular energy storage and transfer. spandidos-publications.comclinmedjournals.org
Cellular ATP is regenerated through two main pathways: the de novo synthesis pathway, which builds nucleotides from basic precursors, and the salvage pathway, which recycles pre-existing nucleotide components. google.comnih.gov Both of these pathways are dependent on a key molecule derived from D-ribose: 5-phosphoribosyl-1-pyrophosphate (PRPP). spandidos-publications.comgoogle.comnih.gov The synthesis of PRPP from ribose-5-phosphate (B1218738) is a crucial step that provides the ribose foundation upon which adenine bases are built or reattached to form nucleotides. wikipedia.orgspandidos-publications.com
Under normal physiological conditions, cells synthesize D-ribose from glucose via the pentose phosphate pathway (PPP). nih.govcytoplan.co.uk However, this pathway is slow and tightly regulated, particularly by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). wikipedia.orgnaturalbiohealth.com In tissues subjected to high metabolic stress, such as hypoxia or ischemia, the demand for ATP can far outstrip the cell's capacity to produce D-ribose through the PPP. This limitation in D-ribose availability hinders the production of PRPP, thereby creating a bottleneck in the regeneration of the adenine nucleotide pool. spandidos-publications.comnaturalbiohealth.com
Supplementing with D-ribose can bypass the slow, rate-limiting enzymatic steps of the PPP. nih.govwikipedia.org Exogenously supplied D-ribose is readily phosphorylated by ribokinase to form ribose-5-phosphate, which is then converted to PRPP. nih.gov This increased availability of PRPP accelerates both the de novo and salvage pathways, leading to a more rapid replenishment of depleted ATP stores. spandidos-publications.comnih.gov Therefore, this compound directly regulates high-energy phosphate metabolism by providing the essential substrate required for the synthesis and maintenance of the cellular energy pool. spandidos-publications.com
Interplay of this compound Metabolism with Glycolysis and the Citric Acid Cycle
The metabolism of this compound is intricately linked with the central energy-yielding pathways of glycolysis and the citric acid cycle. This interplay occurs through two primary mechanisms: the connection via the pentose phosphate pathway (PPP) and the essential role of this compound-containing coenzymes.
Furthermore, the coenzymes NAD+ and FAD, which are structurally dependent on the this compound moiety, are indispensable for the progression of both glycolysis and the citric acid cycle. nih.gov
In glycolysis , NAD+ acts as the oxidizing agent in the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, generating NADH.
In the citric acid cycle , multiple steps involve the reduction of NAD+ to NADH and FAD to FADH₂. news-medical.net These reactions are critical for oxidizing acetyl-CoA and releasing stored energy. nih.govresearchgate.net
The reduced coenzymes, NADH and FADH₂, subsequently donate their electrons to the electron transport chain, driving the oxidative phosphorylation process that generates the vast majority of cellular ATP. nih.gov The recycled NAD+ and FAD can then re-enter glycolysis and the citric acid cycle to continue the process. ontosight.ai Therefore, the this compound contained within these coenzymes is fundamental to the continuous operation of these central metabolic hubs.
Mechanisms of this compound in Cellular Energy Replenishment and Tissue Ischemia Recovery
In situations of cellular stress, particularly tissue ischemia (a restriction in blood supply leading to oxygen and nutrient deprivation), the cell's ability to produce ATP is severely compromised, leading to a rapid depletion of high-energy phosphate stores. clinmedjournals.orgnih.gov The recovery of these ATP levels following an ischemic event is notably slow, often taking several days, because the synthesis of the adenine nucleotide pool is a slow, energy-intensive process limited by the availability of precursors. spandidos-publications.comclinmedjournals.org
This compound (administered as D-ribose) provides a direct mechanism to accelerate this recovery process. The primary mechanism involves bypassing the rate-limiting steps of the pentose phosphate pathway (PPP). spandidos-publications.comnih.gov In ischemic tissues, the activity of key PPP enzymes is low, hindering the endogenous production of ribose-5-phosphate from glucose. wikipedia.org By providing an external source of D-ribose, cells can quickly generate ribose-5-phosphate and, subsequently, phosphoribosyl pyrophosphate (PRPP), the critical substrate for nucleotide synthesis. spandidos-publications.comnih.gov
This enhanced availability of PRPP boosts the rate of both de novo and salvage pathways for adenine nucleotide synthesis, allowing for a much faster repletion of the ATP pool. spandidos-publications.comnih.gov Research findings have demonstrated the efficacy of this mechanism:
In isolated rat hearts subjected to ischemia, D-ribose treatment was shown to double the recovery rate of ATP levels compared to controls. spandidos-publications.com
Studies in canine models of myocardial ischemia found that D-ribose supplementation significantly enhanced the recovery of ATP levels and improved diastolic function within 24 hours. clinmedjournals.org
By accelerating the replenishment of ATP, D-ribose helps restore cellular integrity and function more quickly. In cardiac tissue, this translates to improved contractile function and a reduction in the diastolic dysfunction that often follows an ischemic episode. spandidos-publications.comclinmedjournals.orgnih.gov This metabolic support helps limit cellular damage and promotes a more rapid recovery of tissue function post-ischemia. sweetcures.co.uk
Table 2: Research Findings on D-Ribose in Ischemia Recovery
| Study Model | Ischemic Condition | Finding with D-Ribose Supplementation | Reference |
| Isolated Perfused Rat Heart | 15 min ischemia, 10-15 min reperfusion | ATP levels recovered to 89-96% of baseline, compared to 66-69% in the control group. | spandidos-publications.com |
| Canine Myocardium | Reversible Ischemia | Accelerated repletion of the ATP pool during recovery. | nih.gov |
| Chronic Canine Model | Global Ischemia | Significantly enhanced recovery of ATP levels and improved diastolic compliance by 24 hours. | clinmedjournals.org |
| Canine Hearts | 15 min Coronary Occlusion | Recovery time for myocardial ATP levels was reduced from an average of 9.9 days in controls to 1.2 days with adenine and D-ribose. | clinmedjournals.org |
D Ribofuranose in Cellular Signaling Mechanisms
D-Ribofuranose as a Structural Component of Secondary Messenger Molecules (e.g., Cyclic Adenosine (B11128) Monophosphate (cAMP), Cyclic Guanosine (B1672433) Monophosphate (cGMP))
The chemical architecture of this compound is fundamental to the structure and function of critical secondary messengers, which are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. The most prominent among these are cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). wikipedia.orgwikiwand.com
In these molecules, the β-D-ribofuranose form is present. wikipedia.orgwikiwand.com It is linked to a nitrogenous base (adenine in cAMP, guanine (B1146940) in cGMP) at its first carbon (C1') and to a phosphate (B84403) group. ontosight.ai The "cyclic" nature of these messengers is due to the phosphate group forming a bond with two of the hydroxyl groups on the this compound ring, creating a distinctive cyclic phosphodiester structure. Specifically, the phosphate bridges the 3' and 5' positions of the ribose sugar moiety. This conformation is essential for their ability to bind to and modulate the activity of downstream effector proteins.
These secondary messengers are synthesized from their respective nucleoside triphosphates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), both of which also contain a this compound core. foodb.calscollege.ac.in The enzymatic conversion, carried out by adenylyl cyclase for cAMP and guanylyl cyclase for cGMP, results in the formation of these potent signaling molecules that amplify the initial signal manifold. wikiwand.comlibretexts.org The ribonucleosides adenosine, cytidine, guanosine, and uridine (B1682114) are all derivatives of β-D-ribofuranose. wikipedia.orgwikiwand.com
Table 1: this compound-Containing Secondary Messengers
| Secondary Messenger | Precursor Molecule | Nitrogenous Base | Core Sugar Component |
| Cyclic Adenosine Monophosphate (cAMP) | Adenosine Triphosphate (ATP) | Adenine (B156593) | β-D-ribofuranose |
| Cyclic Guanosine Monophosphate (cGMP) | Guanosine Triphosphate (GTP) | Guanine | β-D-ribofuranose |
Influence of this compound Derivatives on Gene Expression Regulation
The influence of this compound on the regulation of gene expression is multifaceted. Firstly, this compound is an integral structural component of the ribonucleotides that form the building blocks of Ribonucleic Acid (RNA). wikipedia.orgontosight.ai As such, it is indispensable for the processes of gene transcription (the synthesis of RNA from a DNA template) and the subsequent translation of RNA into proteins. wikipedia.org The stability and function of RNA molecules are critically dependent on the presence of the this compound backbone. ontosight.ai
Secondly, this compound derivatives acting as secondary messengers can directly influence gene expression. libretexts.org In cAMP-dependent pathways, the activated Protein Kinase A (PKA) can translocate to the nucleus and phosphorylate transcription factors. This phosphorylation event modulates the binding of these factors to specific DNA sequences, thereby turning on or off the transcription of target genes. libretexts.org
Furthermore, research has shown that N-glycosyl derivatives of β-D-ribofuranose, including cAMP, can act as ligands for riboswitches. nih.gov A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds to a specific small molecule. nih.gov In certain bacterial cells, the binding of cAMP to a riboswitch in the 5' untranslated region of an mRNA can induce a conformational change in the RNA structure. nih.gov This change can, in turn, regulate gene expression by affecting transcription termination or the accessibility of the ribosome binding site, thereby controlling whether the protein encoded by the mRNA is produced. nih.gov
Table 3: Mechanisms of Gene Expression Regulation by this compound Derivatives
| Mechanism | Key Molecule(s) | Mode of Action |
| Structural Component of RNA | This compound | Forms the sugar-phosphate backbone of RNA, essential for transcription and translation. wikipedia.orgontosight.ai |
| Transcriptional Regulation via PKA | cAMP, Protein Kinase A (PKA) | cAMP activates PKA, which phosphorylates transcription factors, altering their ability to regulate gene transcription. libretexts.org |
| Riboswitch-Mediated Regulation | cAMP, mRNA | cAMP binds to a riboswitch on an mRNA molecule, causing a conformational change that modulates transcription or translation. nih.gov |
Synthetic Methodologies and Derivatization of D Ribofuranose
Chemo-Enzymatic Synthesis Approaches Utilizing D-Ribofuranose
Chemo-enzymatic synthesis provides a powerful strategy for the selective modification of this compound and its derivatives, leveraging the high specificity of enzymes to achieve transformations that are challenging to accomplish through purely chemical means. A notable application of this approach is in the regioselective acylation and deacylation of the ribofuranose scaffold, which is crucial for the synthesis of nucleoside analogues.
A key enzyme in this field is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozyme-435. This biocatalyst has demonstrated exceptional efficiency and regioselectivity in the acetylation of this compound derivatives. nih.govresearchgate.net For instance, in the synthesis of precursors for Locked Nucleic Acids (LNA), Novozyme-435 is used for the regioselective acetylation of one of the two primary hydroxymethyl groups in 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose. nih.govsci-hub.se This enzymatic step proceeds with high efficiency, often achieving quantitative yields, and can be performed for multiple cycles without loss of selectivity. sci-hub.sesci-hub.sersc.org
Similarly, Novozyme-435 has been employed for the regioselective propanoylation of D-ribose, which, after subsequent chemical acetylation, yields tetraacyl derivatives that are universal synthons for ribonucleoside synthesis. iupac.org The enzyme can also facilitate the separation of epimeric mixtures of furanosugars. For example, an inseparable mixture of 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose and its C-3 epimer, 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-xylofuranose, was successfully separated by Novozyme-435-catalyzed selective acetylation. beilstein-journals.org The enzyme exclusively acetylates the C-5 hydroxyl group of both epimers, yielding 5-O-acetylated derivatives that are easily separable by chromatography. beilstein-journals.org
The chemo-enzymatic approach extends to the synthesis of nucleosides through transglycosylation reactions catalyzed by nucleoside phosphorylases. researchgate.net For example, 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine has been synthesized by the enzymatic transglycosylation of 2,6-diaminopurine (B158960) using 3'-deoxycytidine (B105747) as the sugar donor. Furthermore, the synthesis of clofarabine, a significant anticancer drug, has been achieved by condensing 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate with 2-chloroadenine, a reaction catalyzed by recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP), resulting in a 67% yield. beilstein-journals.org
| Starting Material | Enzyme/Catalyst | Reaction Type | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose | Novozyme-435 | Regioselective acetylation | 5-O-acetyl-3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose | Quantitative | sci-hub.se |
| 3-azido-3-deoxy-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose | Novozyme-435 | Regioselective acetylation | 3-azido-5-acetyl-3-deoxy-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose | Quantitative | sci-hub.se |
| Epimeric mixture of 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribo- and xylofuranose | Novozyme-435 | Selective acetylation for separation | 5-O-acetyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribo- and xylofuranose | Quantitative (42% and 46% based on individual share) | beilstein-journals.org |
| 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate and 2-chloroadenine | E. coli purine nucleoside phosphorylase (PNP) | Enzymatic condensation | Clofarabine | 67% | beilstein-journals.org |
Stereoselective Chemical Synthesis of this compound Derivatives
The stereocontrolled synthesis of this compound derivatives is fundamental for producing biologically active molecules, particularly nucleosides, where the anomeric configuration (α or β) is critical for activity. Various chemical methods have been developed to achieve high stereoselectivity in the formation of glycosidic bonds.
The synthesis of this compound derivatives heavily relies on the strategic use of protecting groups to mask reactive hydroxyl functions and direct the stereochemical outcome of subsequent reactions. Common protecting groups include benzyl (B1604629) (Bn), acetyl (Ac), isopropylidene, and trityl (Tr).
For instance, 2,3,5-Tri-O-benzyl-D-ribofuranose is a versatile intermediate prepared by protecting the hydroxyl groups of D-ribose with benzyl groups using benzyl chloride and a base catalyst. chemsynlab.com The bulky benzyl groups can influence the stereoselectivity of glycosylation reactions.
The compound Tri-O-acetyl-5-O-trityl-D-ribofuranose is another crucial intermediate. ontosight.ai The trityl group selectively protects the primary 5'-hydroxyl group, while the acetyl groups protect the 2' and 3' positions. This differential protection allows for selective modification at specific positions of the ribose ring. ontosight.ai The synthesis involves reacting this compound with trityl chloride and acetic anhydride. ontosight.ai
The isopropylidene group is often used to protect vicinal diols, such as the 2,3-cis-diol of this compound, forming a rigid bicyclic structure that can direct the stereochemical outcome of reactions at other positions. For example, 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose is synthesized by first protecting the 2,3-diol with acetone, followed by silylation of the 5-hydroxyl group.
| Intermediate | Protecting Groups | Synthetic Utility | Overall Yield (from D-ribose) | Reference |
|---|---|---|---|---|
| Tri-O-acetyl-5-O-trityl-D-ribofuranose | Acetyl (Ac), Trityl (Tr) | Selective modification of the sugar for nucleoside synthesis | Not specified | ontosight.ai |
| 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | Acetyl (Ac) | Synthesis of 5'-deoxy-nucleosides (e.g., capecitabine) | 56% | nih.govresearchgate.net |
| 2,3,5-Tri-O-benzyl-D-ribofuranose | Benzyl (Bn) | Stereoselective synthesis of ribofuranosides | Not specified | chemsynlab.com |
| 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose | tert-butyldimethylsilyl (TBS), Isopropylidene | Intermediate for nucleoside analogue synthesis | Not specified |
Direct glycosylation methods aim to form the crucial C-N bond between the ribofuranose sugar and a nucleobase in a single, efficient step. A conceptually novel approach involves the use of modified Mitsunobu conditions for the direct glycosylation of purine and pyrimidine (B1678525) nucleobases with unprotected D-ribose. acs.org This reaction preferentially yields β-ribopyranosyl nucleosides. acs.org However, by using 5-O-monoprotected D-ribose (e.g., with a monomethoxytrityl or MMTr group), a one-pot synthesis of the more biologically relevant β-ribofuranosides can be achieved. acs.org The process involves the glycosylation reaction followed by in situ cleavage of the protecting group. acs.org
For example, the reaction of 6-chloropurine (B14466) with 5-O-MMTr-D-ribose under Mitsunobu conditions, followed by acidic workup, yields the corresponding β-ribofuranoside in good yield. acs.org This one-pot strategy has been applied to various purine and pyrimidine bases, although yields can be moderate and dependent on the nucleobase. acs.org
Another approach to direct glycosylation is the Helferich method, which can be improved by the use of boron trifluoride etherate in combination with a base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Condensation of β-D-ribofuranose tetraacetate with 4-methylumbelliferone (B1674119) in the presence of TEA or DMAP afforded the protected β-D-ribofuranoside in high yields of 94% and 77%, respectively. mdpi.com
Palladium-catalyzed glycosylation has also emerged as a powerful method. This compound chloride donors exhibit excellent reactivity for N-glycosylation with various arylamines, yielding N-ribonucleoside analogs with exclusive β-stereoselectivity. chinesechemsoc.org
| Ribose Derivative | Nucleobase/Acceptor | Method/Catalyst | Product | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| 5-O-MMTr-D-ribose | 6-Chloropurine | Mitsunobu / One-pot | 6-Chloro-9-(β-D-ribofuranosyl)purine | 62% (overall) | β-anomer exclusively | acs.org |
| β-D-Ribofuranose tetraacetate | 4-Methylumbelliferone | BF₃·OEt₂ / TEA | Protected 4-methylumbelliferyl β-D-ribofuranoside | 94% | Mainly β | mdpi.com |
| β-D-Ribofuranose tetraacetate | 4-Methylumbelliferone | BF₃·OEt₂ / DMAP | Protected 4-methylumbelliferyl β-D-ribofuranoside | 77% | Mainly β | mdpi.com |
| This compound chloride | Arylamines | Palladium-catalyzed | N-ribonucleoside analogs | Good | Exclusive β | chinesechemsoc.org |
Design and Synthesis of this compound Analogues
The this compound scaffold is a cornerstone for the design and synthesis of a multitude of analogues, particularly nucleosides and nucleotides, which are pivotal in the development of therapeutic agents.
The synthesis of nucleoside analogues often involves the coupling of a modified this compound derivative with a heterocyclic base. A common strategy is the Vorbrüggen glycosylation, where a silylated nucleobase is reacted with a protected ribofuranose acetate, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid like SnCl₄ or TMSOTf. researchgate.netseela.net This method has been used to synthesize 2'-O-β-D-ribofuranosyl nucleosides with yields ranging from 74-82%. researchgate.net
Furthermore, novel tricyclic nucleoside analogues have been prepared from this compound-derived dialdehydes. These dialdehydes, obtained by periodate (B1199274) oxidation of nucleosides like uridine (B1682114) or adenosine (B11128), react with tris(hydroxymethyl)aminomethane in a double cyclization cascade to form conformationally constrained tricyclic systems in good to high yields with high diastereoselectivity. rsc.org
A significant advancement in nucleic acid chemistry is the development of Locked Nucleic Acids (LNAs). LNAs contain a modified this compound scaffold, 2'-O,4'-C-methylene-β-D-ribofuranose, where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon. nih.govmdpi.comglenresearch.com This bridge "locks" the furanose ring in a C3'-endo (N-type) conformation, which is characteristic of A-form RNA. nih.govmdpi.com
The synthesis of LNA monomers can be achieved through convergent pathways. A common sugar intermediate, such as 1,2-di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl-5-O-methanesulfonyl-D-erythro-pentofuranose, is prepared from D-glucose and then stereoselectively coupled with various nucleobases. researchgate.net Subsequent ring-closing reactions form the protected LNA nucleosides.
The incorporation of LNA monomers into oligonucleotides dramatically increases their thermal stability, with the melting temperature (Tm) of duplexes increasing by +2 to +10°C per LNA monomer substitution. nih.gov This enhanced stability and the ability to fine-tune hybridization properties make LNAs powerful tools for diagnostics, therapeutics, and various molecular biology applications. nih.govglenresearch.com
Exploration of β-D-Ribofuranose as a Core Moiety in Codrug Developmentacs.org
The strategic design of codrugs, which involves covalently linking two or more therapeutic agents into a single molecule, has emerged as a promising approach to enhance drug delivery and efficacy. A key element in this design is the selection of a suitable core or carrier molecule that is non-toxic and facilitates the controlled release of the constituent drugs. Recent research has identified β-D-ribofuranose as a novel and intriguing core moiety for this purpose. thieme-connect.commadridge.org
β-D-ribofuranose is a naturally occurring pentose (B10789219) sugar and a fundamental component of the RNA backbone. thieme-connect.comnih.gov Its inherent biocompatibility and well-defined stereochemistry make it an ideal candidate for a biodegradable core in codrug design. thieme-connect.comresearchgate.net A significant advantage of the β-D-ribofuranose structure is the cis configuration of the hydroxyl groups at the C2″ and C3″ positions. This specific arrangement is perfectly suited for the attachment of a phosphodiester group, which can function as a selective enzyme recognition site, particularly for phosphodiesterases that are often overexpressed in cancer cells. thieme-connect.comresearchgate.net The remaining hydroxyl groups at the C1″ and C5″ positions are then available for conjugation with different drug molecules through cleavable linkers. thieme-connect.com
An exemplary application of this strategy is the development of an anticancer codrug, designated as Codrug 1, which incorporates the immunomodulatory drug lenalidomide (B1683929) and the potent anticancer agent paclitaxel (B517696). thieme-connect.comresearchgate.net In this design, β-D-ribofuranose serves as the central, non-toxic scaffold. thieme-connect.com The constituent drugs are attached to the ribofuranose core via distinct linker chemistries: a carbamate (B1207046) joint [−NH(C═O)O−] connects lenalidomide, while a carbonate joint [−O(C═O)O−] is used for paclitaxel. thieme-connect.comthieme-connect.com
The resulting β-D-ribofuranose-based codrug demonstrates several advantageous properties. A major achievement of this design is the significant enhancement of the water solubility of paclitaxel, a notoriously hydrophobic drug, by a factor of 685. thieme-connect.comthieme-connect.comresearchgate.net This improved solubility is crucial for drug formulation and delivery.
Furthermore, the codrug is designed for selective and sequential drug release. thieme-connect.com In the presence of phosphodiesterase, the enzyme cleaves the phosphodiester bond, initiating a cascade that leads to the release of the two drugs. thieme-connect.com Hydrolysis studies have shown that paclitaxel is released first, with a half-life (t₁/₂) of 23.8 hours, followed by the release of lenalidomide with a half-life of 26.3 hours. thieme-connect.commadridge.org After the release of the active drugs, the codrug is expected to break down into non-toxic fragments. thieme-connect.comresearchgate.net This targeted release mechanism, triggered by a specific enzyme, offers the potential for increased selectivity toward cancer cells over normal cells. thieme-connect.comresearchgate.net
Research Findings for β-D-Ribofuranose-Based Codrug 1
| Property | Value | Reference |
|---|---|---|
| Constituent Drugs | Paclitaxel (PTX), Lenalidomide (LENA) | thieme-connect.comresearchgate.net |
| Core Moiety | β-D-Ribofuranose | thieme-connect.commadridge.org |
| Enzyme Recognition Site | Phosphodiester Moiety | thieme-connect.comresearchgate.net |
| Overall Yield of Synthesis | 33% (in 7 steps) | thieme-connect.comthieme-connect.com |
| Water Solubility Improvement (vs. Paclitaxel) | 685 times | thieme-connect.comthieme-connect.comresearchgate.net |
| Half-life for Paclitaxel (PTX) Release | 23.8 hours | thieme-connect.commadridge.org |
| Half-life for Lenalidomide (LENA) Release | 26.3 hours | thieme-connect.commadridge.org |
Advanced Research Applications and Therapeutic Implications of D Ribofuranose Derivatives
Pharmacological Activities of D-Ribofuranose Analogues
The structural versatility of this compound makes it an ideal starting point for synthesizing nucleoside analogues with a wide spectrum of biological activities. nih.gov These modified compounds can mimic natural nucleosides, allowing them to interact with and modulate biological pathways, leading to therapeutic effects such as antiviral, anticancer, and anti-inflammatory actions. nih.govresearchgate.net
Antiviral Properties of this compound-Based Compounds
This compound derivatives are crucial in the development of antiviral agents. By modifying the ribofuranose moiety, researchers can create nucleoside analogues that interfere with viral replication.
One notable example involves 5-halo analogues of 1-beta-D-ribofuranosylimidazole-4-carboxamide, which have demonstrated significant in vitro antiviral activity. nih.gov Further research into heterocyclic analogues has yielded compounds with activity against human immunodeficiency virus type 1 (HIV-1), human cytomegalovirus (HCMV), and herpes simplex virus type 1 (HSV-1). nih.gov For instance, a tricyclic nucleoside was found to be active against HIV-1, while other pyrrolotriazine derivatives showed activity against HCMV and HSV-1, though often this was not well separated from cytotoxicity. nih.gov
A series of 1,2,3-triazolyl nucleoside analogues, synthesized using a "click chemistry" approach, have also shown promise. Specific derivatives exhibited high potency against the Coxsackie B3 virus and moderate activity against the Influenza A H1N1 virus, with their mechanism of action believed to involve the inhibition of viral RNA-dependent RNA polymerase (RdRp). mdpi.com
| Compound | Target Virus | Activity (IC₅₀) |
|---|---|---|
| 1,2,3-triazolyl nucleoside analog 2f | Coxsackie B3 virus | 12.4 µM |
| 1,2,3-triazolyl nucleoside analog 5f | Coxsackie B3 virus | 11.3 µM |
| 1,2,3-triazolyl nucleoside analog 2i | Influenza A H1N1 | 57.5 µM |
| 1,2,3-triazolyl nucleoside analog 5i | Influenza A H1N1 | 24.3 µM |
| 1,2,3-triazolyl nucleoside analog 11c | Influenza A H1N1 | 29.2 µM |
Anticancer Potential of this compound Derivatives and Nucleoside Analogs
Nucleoside analogues derived from this compound are a cornerstone of cancer chemotherapy. nih.gov These compounds, classified as antimetabolites, exert their anticancer effects primarily by interfering with DNA synthesis and repair, leading to cytotoxicity in rapidly dividing cancer cells. nih.govnih.gov
Recent research has focused on designing novel ribofuranose nucleoside analogues that can target specific molecular pathways in cancer cells, potentially increasing efficacy while reducing toxicity. nih.gov For example, derivatives have been designed to target key proteins like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). Molecular docking studies showed that specific designed molecules, such as d2o and d1o, exhibited good binding energy with EGFR and VEGFR2, respectively, indicating their potential as targeted cancer therapeutics. nih.gov
Another line of research involves substituting the ribose ring with methyl groups. A study of adenosine (B11128) derivatives found that 3'-C-methyladenosine was the most active compound against a range of cancer cell lines, including leukemia and carcinomas of the colon and breast. researchgate.net Its antiproliferative activity appears to stem from its ability to inhibit ribonucleotide reductase, thereby depleting the building blocks necessary for DNA synthesis. researchgate.net
| Compound/Derivative | Cancer Cell Line / Target | Observed Effect / Activity |
|---|---|---|
| Designed derivative d2o | EGFR protein | Good binding energy in molecular docking studies |
| Designed derivative d1o | VEGFR2 protein | Good binding energy in molecular docking studies |
| 3'-C-methyladenosine | Human myelogenous leukemia K562 | IC₅₀ value of 11-38 µM |
| 3'-C-methyladenosine | Human colon carcinoma HT-29 | IC₅₀ value of 11-38 µM |
| 3'-C-methyladenosine | Human breast carcinoma MCF-7 | IC₅₀ value of 11-38 µM |
Disaccharide nucleosides, which contain two ribofuranose units, are also being explored as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair that is a key target in cancer therapy. explorationpub.com
Anti-inflammatory and Analgesic Activities of Synthesized α-D-Ribofuranose Derivatives
Researchers have successfully synthesized and evaluated several α-D-ribofuranose derivatives for their potential as anti-inflammatory and analgesic agents. nih.govnih.govnih.gov These studies demonstrate that modifications to the ribofuranose structure can yield compounds with significant therapeutic effects in preclinical models of pain and inflammation. researchgate.net
In one study, four α-D-ribofuranose derivatives were synthesized from a starting material of 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose. nih.gov The resulting compounds were tested in vivo, with some showing promising results. For instance, compound 2a demonstrated both central and peripheral analgesic activity, while compounds 2a and 4 exhibited potent anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov
A separate study involving five different synthesized α-D-ribofuranose analogues also reported significant findings. nih.govresearchgate.net One compound, designated as 3, showed strong analgesic properties, while compounds 2 and 6 displayed very high anti-inflammatory activity, with one analogue inhibiting paw edema by over 95%. nih.govresearchgate.net Molecular docking simulations suggest these effects may be linked to the compounds' ability to bind to key inflammatory targets such as cyclooxygenase-1 (COX-1), phospholipase A2, and interleukin-1 receptor-associated kinase-4. nih.govresearchgate.net
| Compound | Analgesic Activity (% Writhing Inhibition) | Anti-inflammatory Activity (% Paw Edema Inhibition) |
|---|---|---|
| Compound 2a (Study 1) | 65.33% | 82.6% |
| Compound 4 (Study 1) | Not reported | 87.6% |
| Compound 2 (Study 2) | Not reported | 91.15% |
| Compound 3 (Study 2) | 79.74% | Not reported |
| Compound 6 (Study 2) | Not reported | 95.13% |
This compound in Glycobiology Research and Biochemical Reagent Development
The field of glycobiology studies the structure, function, and biology of carbohydrates (glycans), and this compound is a key molecule within this discipline. nih.gov As the sugar component of RNA and numerous essential metabolites, its N-glycosyl derivatives are central to the metabolic processes that underpin cellular life. nih.gov Research in glycobiology explores how these ribofuranose-containing structures are synthesized, recognized, and used in cellular signaling and function. nih.gov
In biochemical reagent development, this compound serves as a versatile building block and pharmaceutical intermediate. itsusainc.com Its inherent chirality and multiple hydroxyl groups allow for its use as a core scaffold in the synthesis of complex molecules. A notable application is in codrug development, where non-toxic β-D-ribofuranose has been used as a central core to link two different drugs (e.g., an anticancer agent and an immunomodulatory drug). nih.gov This design can improve drug delivery and allows for the selective release of the active compounds, with the ribofuranose core breaking down into a non-toxic fragment. nih.gov Furthermore, this compound and its phosphorylated form, this compound 5-phosphate, are used as standard reagents in biochemical assays and metabolic research. medchemexpress.comnih.gov
This compound in Molecular Biology Research and Biotechnology Applications
The importance of this compound in molecular biology and biotechnology is intrinsically linked to its role as the central component of ribonucleic acid (RNA). wikipedia.org All ribonucleosides—adenosine, guanosine (B1672433), cytidine, and uridine (B1682114)—are derivatives of β-D-ribofuranose. wikipedia.org These molecules are the monomers that form RNA polymers, which are fundamental to the flow of genetic information through transcription and translation. nih.govmdpi.com
Beyond RNA, this compound is a moiety in numerous other vital biomolecules that are indispensable tools and subjects of study in molecular biology. wikipedia.org These include:
Adenosine triphosphate (ATP): The primary energy currency of the cell. nih.gov
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and Flavin adenine dinucleotide (FAD): Critical coenzymes that act as electron carriers in metabolic redox reactions. nih.govwikipedia.org
Coenzyme A: Essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.org
These this compound-containing compounds are not only central to cellular function but are also key reagents and targets in a vast range of biotechnology applications and molecular biology research techniques.
Design and Synthesis of Antisense Oligonucleotides Incorporating this compound Derivatives
Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) molecule, thereby modulating gene expression. rsc.org The fundamental structure of these therapeutic agents relies on a backbone of nucleosides, which contain a pentose (B10789219) sugar. nih.gov While DNA-based ASOs use deoxyribose, many advanced ASO designs incorporate ribonucleosides, making this compound a core component.
The chemical modification of the this compound ring is a critical strategy for improving the drug-like properties of ASOs. nih.gov Natural oligonucleotides are rapidly degraded by cellular nucleases, but modifications to the sugar moiety can significantly enhance their stability and efficacy. wikipedia.org
Key synthetic modifications to the this compound in ASOs include:
Bridged Nucleic Acids (BNAs): In these advanced designs, the 2'-substituent is conformationally locked to the 4'-position of the ribofuranose ring. nih.gov ASOs containing BNA modifications exhibit exceptionally high binding affinity and nuclease resistance, leading to superior potency both in vitro and in vivo. nih.gov
These sugar-modified this compound derivatives are crucial for developing the next generation of ASO therapeutics, enabling the targeting of a wider range of disease-relevant mRNAs. rsc.org
RNA Interference-Based Therapeutics (e.g., siRNA Modifications for Enhanced Stability and Efficacy)
The structural integrity of the this compound ring within small interfering RNA (siRNA) is a critical target for chemical modification in the development of RNA interference (RNAi)-based therapeutics. Unmodified siRNAs face significant hurdles in clinical applications due to their susceptibility to degradation by nucleases present in the body. researchgate.net Modifications to the ribofuranose sugar are central to strategies aimed at enhancing siRNA stability, improving target affinity, and reducing off-target effects. researchgate.netnih.gov
A primary site for alteration is the 2'-hydroxyl (2'-OH) group of the this compound moiety. researchgate.netmdpi.com This group is involved in the mechanism of endonuclease-mediated cleavage of RNA. mdpi.com Replacing the 2'-OH with groups such as 2'-O-methyl (2'-O-Me) or 2'-fluoro (2'-F) can render the siRNA duplex more resistant to nuclease degradation. mdpi.com These modifications, which favor a specific puckered conformation of the ribofuranose ring (C3'-endo), also contribute to high thermodynamic stability within the RNA duplex. nih.gov
Beyond modifications at the 2' position, research has explored the role of the entire sugar moiety. In one study, siRNAs were synthesized incorporating an abasic nucleoside, 1-deoxy-D-ribofuranose, in the 3'-overhang region. nih.gov The purpose was to elucidate the function of the sugar component in this specific region of the siRNA. The resulting chemically modified siRNAs demonstrated moderate resistance to nucleases and maintained a desirable gene knockdown effect, indicating that such this compound derivatives can be used to enhance siRNA properties without compromising their therapeutic function. nih.gov These findings underscore the importance of the this compound structure in developing robust and effective RNAi therapeutics.
| Modification Site | Type of Modification | Purpose | Outcome |
| 2'-hydroxyl group | 2'-O-methyl (2'-O-Me) | Enhance nuclease resistance, increase thermodynamic stability | Increased siRNA stability, maintained RNAi activity |
| 2'-hydroxyl group | 2'-fluoro (2'-F) | Enhance nuclease resistance, increase thermodynamic stability | Increased siRNA stability, maintained RNAi activity |
| 3'-overhang region | 1-deoxy-D-ribofuranose | Investigate sugar moiety's role, enhance stability | Moderate nuclease resistance, effective gene knockdown |
This compound in Regenerative Medicine and Bioenergetics Research
This compound, in its biological form as D-ribose, is a naturally occurring monosaccharide fundamental to cellular bioenergetics. nih.govnih.gov It serves as the carbohydrate backbone for critical molecules like deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) and is an indispensable component in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govhubspotusercontent10.net Research in regenerative medicine and bioenergetics has focused on the therapeutic potential of supplemental D-ribose to address conditions characterized by mitochondrial dysfunction and cellular energy depletion, particularly in cardiovascular diseases. clinmedjournals.orgclinmedjournals.org The failing heart is often described as "energy-starved," and supplementing with D-ribose offers a potential strategy to regenerate myocardial energy levels and improve function. clinmedjournals.orgclinmedjournals.org
Enhancement of Myocardial ATP Production and Mitochondrial Function with this compound
Mitochondria are the primary sites of ATP production, and their dysfunction is linked to numerous pathological conditions, including heart failure. nih.govnih.gov D-ribose is essential for the synthesis of ATP, which consists of adenosine, a ribose sugar, and three phosphate (B84403) groups. windows.netresearchgate.net The body produces D-ribose through the pentose phosphate pathway (PPP), a process that can be slow and is rate-limited by the enzyme glucose-6-phosphate dehydrogenase (G-6-PDH). windows.netresearchgate.net
In conditions of myocardial ischemia, the demand for ATP outstrips its production, leading to a significant depletion of the cellular energy pool. nih.govclinmedjournals.org The subsequent recovery of ATP levels is slow because the synthesis of its precursor, 5-phospho-D-ribose 1-pyrophosphate (PRPP), via the PPP is a lengthy process. nih.govnih.gov Supplemental D-ribose can circumvent this rate-limiting step. nih.govresearchgate.net By providing a direct source of ribose, it accelerates the synthesis of PRPP, which is crucial for both the de novo and salvage pathways of nucleotide and, consequently, ATP synthesis. nih.govhubspotusercontent10.netresearchgate.net Several studies have shown that augmenting D-ribose following myocardial ischemia improves mitochondrial function by boosting myocardial ATP production. nih.govresearchgate.net This enhancement of cellular bioenergetics helps restore the energy required for both the systolic and diastolic functions of the heart. clinmedjournals.org
| Pathway | Role of this compound (D-Ribose) | Impact on ATP Production |
| Pentose Phosphate Pathway (PPP) | Serves as the end-product of this pathway, which is slow and rate-limited. | The slow intrinsic production of D-ribose limits the rate of ATP recovery. |
| De Novo ATP Synthesis | Provides the essential PRPP precursor, bypassing the slow PPP. | Accelerates the creation of new adenine nucleotides for ATP. |
| Salvage Pathway of ATP Synthesis | Facilitates the recycling of ATP metabolites (like ADP and AMP) into new ATP molecules. | Provides the core structure to quickly and efficiently form new ATP. |
Investigating this compound for Myocardial Ischemia and Congestive Heart Failure
The administration of this compound has been investigated as a therapeutic strategy for patients with myocardial ischemia and congestive heart failure (CHF). nih.govclinmedjournals.org Myocardial ischemia leads to depressed cellular levels of ATP, which impairs both the contractile (systolic) and relaxation (diastolic) functions of the heart. clinmedjournals.org The resulting diastolic dysfunction is closely linked to depleted ATP levels. nih.gov
Clinical and pre-clinical studies have shown that D-ribose supplementation can help replenish these deficient ATP stores, leading to improved cardiac function. clinmedjournals.orgclinmedjournals.org By accelerating the regeneration of myocardial ATP, D-ribose has been shown to enhance diastolic function following ischemia. nih.govclinmedjournals.org Research has demonstrated that in patients with coronary artery disease, D-ribose can improve exercise tolerance and the ischemic threshold. clinmedjournals.orgnih.gov In a study involving patients with advanced ischemic heart failure, D-ribose supplementation was associated with significant improvements in ventilatory parameters during exercise. nih.gov These findings suggest that by addressing the fundamental problem of energy deficiency in the myocardium, D-ribose may offer a valuable adjunctive therapeutic approach for managing symptoms and improving the quality of life in patients with ischemic heart disease and CHF. nih.govresearchgate.net
| Study Focus | Patient Population | Key Findings |
| Diastolic Function in CHF | Patients with congestive heart failure | D-ribose supplementation aided the recovery of ATP levels and improved diastolic function. nih.govresearchgate.net |
| Exercise Tolerance in Ischemic Heart Disease | Patients with stable severe coronary artery disease | Supplementation increased treadmill exercise time before the onset of angina. clinmedjournals.org |
| Ventilatory Efficiency in Advanced Heart Failure | Patients with NYHA class III-IV heart failure | D-ribose improved ventilatory exercise status and Weber class. nih.gov |
D Ribofuranose in Disease Mechanisms and Pathological Contexts
Role of Altered D-Ribofuranose Metabolism in Diseases (e.g., Cancer, Neurodegenerative Disorders)
Alterations in the metabolism of this compound and its derivatives are implicated in the pathophysiology of several major diseases, including cancer and neurodegenerative disorders. This compound is a fundamental component of nucleotides, the building blocks of DNA and RNA. ontosight.ai Consequently, its metabolism is intrinsically linked to cellular proliferation, energy balance, and genetic integrity.
In the context of cancer , the rapid proliferation of tumor cells necessitates a high rate of nucleic acid synthesis. This creates a dependency on the availability of this compound precursors. Research has explored the use of this compound derivatives as anticancer agents. ontosight.ai These molecules can act as nucleoside analogs, interfering with DNA and RNA synthesis in cancer cells. By mimicking natural nucleosides, they can be incorporated into the genetic material of proliferating tumor cells, leading to faulty nucleotides and subsequent cell death or apoptosis. For instance, certain this compound derivatives have demonstrated cytotoxic effects and significant antiproliferative activity in cancer cell lines. caymanchem.com The D-ribose cyclic nitrogen mustard phosphamide ester, for example, has been noted for its potent cancer growth inhibitory properties. madridge.org
In neurodegenerative disorders , such as Alzheimer's disease, disturbances in nucleotide metabolism, which inherently involve this compound, are considered contributing factors. ontosight.ai The brain has a high energy demand, and phosphorylated derivatives of ribose, like adenosine (B11128) triphosphate (ATP), are crucial for its function. madridge.org Dysregulation in the pathways that synthesize and recycle these molecules can lead to cellular stress and damage. Furthermore, nicotinamide (B372718) riboside (NR), a derivative of ribose, has shown potential in ameliorating neuroinflammation and improving synaptic plasticity in mouse models of Alzheimer's disease by boosting levels of NAD+, a critical coenzyme in cellular metabolism. researchgate.net
| Disease Category | Implication of Altered this compound Metabolism | Research Findings |
| Cancer | Increased demand for this compound for nucleic acid synthesis in rapidly dividing cells. | This compound derivatives act as nucleoside analogs, interfering with DNA/RNA synthesis and inducing apoptosis in tumor cells. |
| Serves as a target for therapeutic intervention. | Synthetic nucleoside analogs based on this compound show antiproliferative activity. caymanchem.com | |
| Neurodegenerative Disorders | Alterations in nucleotide metabolism and cellular energy balance. ontosight.ai | D-ribose is implicated in the glycation of proteins like Tau and amyloid-beta, contributing to their aggregation. nih.gov |
| Potential for therapeutic strategies based on this compound derivatives. | Nicotinamide riboside (NR) has shown neuroprotective effects in animal models by increasing NAD+ levels. researchgate.net |
This compound in Inherited Metabolic Disorders (e.g., Ribose 5-Phosphate Isomerase Deficiency, Medium Chain Acyl CoA Dehydrogenase Deficiency)
This compound and its metabolites are central to the pathophysiology of specific inherited metabolic disorders. It serves as an endogenous metabolite used in the research of conditions like Ribose 5-Phosphate Isomerase Deficiency and Medium-Chain Acyl-CoA Dehydrogenase Deficiency. medchemexpress.comchemsrc.comebiohippo.com
Ribose 5-Phosphate Isomerase (RPI) Deficiency is an extremely rare inborn error of the pentose (B10789219) phosphate (B84403) pathway, a major route for this compound metabolism. wikipedia.org The disorder is caused by mutations in the RPI gene, leading to a partial loss of enzyme function. wikipedia.org This deficiency disrupts the interconversion of ribose-5-phosphate (B1218738), a key this compound derivative. While the precise molecular cause of the pathology is not fully understood, one hypothesis suggests that the accumulation of sugar alcohols like D-ribitol and D-arabitol, which are derived from pentose sugars, may be toxic to cells. wikipedia.org Patients with RPI deficiency present with neurological symptoms such as leukoencephalopathy, optic atrophy, and psychomotor retardation. wikipedia.org Diagnosis often involves detecting highly elevated levels of these polyols in the brain, blood, or urine. wikipedia.org
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency is a more common inherited disorder affecting mitochondrial fatty acid oxidation. nih.govorpha.net It is an autosomal recessive condition caused by mutations in the ACADM gene. nih.govmayoclinic.org While the primary defect is in fat metabolism, this compound is relevant as a research metabolite in studying the condition. medchemexpress.comchemsrc.com MCAD deficiency prevents the body from breaking down certain fats for energy, particularly during periods of fasting or illness. mayoclinic.org This leads to a metabolic crisis characterized by hypoketotic hypoglycemia, lethargy, and vomiting. orpha.netmayoclinic.org If untreated, it can result in severe neurological damage, coma, or sudden death. orpha.netmayoclinic.org
| Disorder | Gene | Metabolic Pathway Affected | Role/Relevance of this compound | Key Clinical Manifestations |
| Ribose 5-Phosphate Isomerase Deficiency | RPI | Pentose Phosphate Pathway | Deficiency alters the metabolism of ribose-5-phosphate; leads to accumulation of D-ribitol and D-arabitol. wikipedia.org | Progressive leukoencephalopathy, optic atrophy, seizures, developmental delay. wikipedia.org |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency | ACADM | Mitochondrial Fatty Acid β-oxidation | This compound is an endogenous metabolite used for research into the disorder. medchemexpress.comchemsrc.comebiohippo.com | Hypoketotic hypoglycemia, lethargy, vomiting, seizures, coma during metabolic crisis. orpha.netmayoclinic.org |
Investigation of D-Ribose-Induced Protein Misfolding and Aggregation in Neurological Conditions (e.g., Alzheimer's Disease)
A significant body of research points to the role of D-ribose in promoting protein misfolding and aggregation, a central pathological feature of many neurodegenerative conditions, most notably Alzheimer's disease (AD). nih.gov The mechanism primarily involves a non-enzymatic process called glycation. D-ribose is a highly reactive reducing sugar, and it can glycate proteins much more rapidly and efficiently than D-glucose. nih.govfrontiersin.org
Glycation by D-ribose leads to the formation of Advanced Glycation End Products (AGEs). nih.govnih.gov The accumulation of AGEs is implicated in the pathogenesis of AD. nih.gov In vitro studies have demonstrated that D-ribose can rapidly induce the misfolding and aggregation of key proteins involved in AD:
Tau Protein: D-ribose reacts with Tau protein, which normally stabilizes microtubules in neurons. nih.gov This "ribosylation" induces Tau to form oligomers and then polymerize into globular, Thioflavin T-positive aggregates. nih.gov These D-ribosylated Tau aggregates are highly cytotoxic to neuronal cells, leading to both apoptosis and necrosis. nih.gov This process is believed to contribute to the formation of neurofibrillary tangles (NFTs), a hallmark of AD. nih.gov
Amyloid-Beta (Aβ) Peptide: D-ribose glycation is also linked to the aggregation of Aβ peptides, the main component of senile plaques in the brains of AD patients. nih.gov Studies in mice have shown that administration of D-ribose can lead to memory loss and anxiety-like behavior, accompanied by the deposition of Aβ-like products and Tau hyperphosphorylation in the hippocampus. nih.gov
α-Synuclein: While primarily associated with Parkinson's disease, α-synuclein aggregation is also found in some forms of dementia. D-ribose has been shown to rapidly induce α-synuclein to form highly cytotoxic molten globules, which are intermediate states in protein misfolding. researchgate.netcaldic.com
These findings suggest that elevated levels or dysmetabolism of D-ribose could be a significant risk factor in the initiation and progression of neurodegenerative diseases by accelerating the formation of toxic protein aggregates. nih.gov
Pathophysiological Implications of this compound in Diabetes and Related Complications (e.g., Type 2 Diabetic Encephalopathy)
Emerging evidence strongly suggests that this compound metabolism is dysregulated in diabetes mellitus and contributes significantly to its chronic complications. nih.govnih.gov While glucose has been the primary focus in diabetes, studies have revealed that individuals with Type 2 Diabetes Mellitus (T2DM) have significantly higher levels of D-ribose in their urine and blood compared to healthy individuals. nih.govnih.govresearchgate.net This indicates that T2DM may involve abnormal metabolism of both D-glucose and D-ribose. nih.gov
The pathophysiological role of this compound in diabetes is multifaceted:
Formation of Advanced Glycation End Products (AGEs): As a potent reducing sugar, D-ribose contributes to the non-enzymatic glycation of proteins, leading to the formation of AGEs much more rapidly than glucose. frontiersin.orgresearchgate.net AGEs are a major driver of diabetic complications. frontiersin.org They can damage tissues by cross-linking proteins, promoting inflammation, and inducing oxidative stress. frontiersin.orgresearchgate.net D-ribose has been shown to accelerate the glycosylation of proteins like hemoglobin and myoglobin, contributing to the tissue damage seen in chronic diabetes. nih.gov
Diabetic Complications: Elevated D-ribose is directly implicated in the development of serious diabetic complications.
Diabetic Nephropathy: D-ribose administration in animal models induces glomerular injury. frontiersin.org The mechanism involves the formation of AGEs, which then activate the NLRP3 inflammasome in podocytes (cells in the kidney's glomeruli), leading to inflammation and damage. frontiersin.org
Diabetic Encephalopathy: This neurological complication of diabetes is linked to cognitive impairment. frontiersin.org High levels of D-ribose are associated with the pathological features of diabetic encephalopathy, including the accumulation of AGEs, Tau hyperphosphorylation, and Aβ-like deposits in the brain. nih.govfrontiersin.orgnih.gov Animal studies show that long-term administration of D-ribose can cause cognitive impairment. nih.gov
Paradoxical Effects on Blood Glucose: While long-term high levels of D-ribose are detrimental, some studies have noted that short-term administration can cause a decrease in blood glucose levels, possibly by stimulating insulin (B600854) secretion. nih.govkoreamed.org However, this effect is overshadowed by the long-term damage caused by the accumulation of D-ribose and subsequent AGE formation, making it a "double-edged sword" in the context of diabetes management. nih.gov
These findings highlight D-ribose as an overlooked but critical player in the pathogenesis of diabetes and its debilitating complications, suggesting it could serve as a potential biomarker and therapeutic target. researchgate.net
| Pathophysiological Implication | Mechanism | Associated Complication |
| Accelerated AGE Formation | D-ribose is a highly reactive reducing sugar that glycates proteins more rapidly than glucose. frontiersin.orgresearchgate.net | Widespread tissue damage, inflammation, and oxidative stress characteristic of chronic diabetes. frontiersin.orgnih.gov |
| Induction of Kidney Damage | Ribosylation leads to AGE accumulation, activating the AGEs/RAGE pathway and the NLRP3 inflammasome in glomerular podocytes. frontiersin.org | Diabetic Nephropathy. frontiersin.org |
| Neurotoxicity | High D-ribose levels promote AGE accumulation, Tau hyperphosphorylation, and Aβ-like deposits in the brain. nih.govnih.gov | Type 2 Diabetic Encephalopathy, cognitive impairment. nih.govfrontiersin.org |
| Metabolic Dysregulation | Elevated D-ribose levels are found in the urine and blood of T2DM patients. nih.govnih.gov | Contributes to overall metabolic disturbance in diabetes. nih.gov |
Advanced Analytical Techniques for D Ribofuranose Studies
Spectroscopic Methods for Conformational and Structural Elucidation
Spectroscopic techniques are pivotal in defining the conformational landscape and precise structure of D-ribofuranose and its derivatives. Fourier-Transform Microwave (FT-MW) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are two of the most powerful methods employed for this purpose.
Fourier-Transform Microwave (FT-MW) Spectroscopy
FT-MW spectroscopy is a high-resolution technique ideal for studying the rotational spectra of molecules in the gas phase, providing exceptionally accurate structural information. nih.govresearchgate.net By measuring the rotational constants, which are inversely related to the molecule's moments of inertia, the precise three-dimensional geometry of different conformers can be determined. ualberta.ca
Recent advancements, such as chirped-pulse FT-MW (CP-FTMW) spectroscopy coupled with laser ablation, have enabled the study of non-volatile molecules like D-ribose. nih.govresearchgate.net This method allows for the collection of broadband rotational spectra over a wide frequency range in a single measurement, facilitating the identification of multiple conformers present in a supersonic jet expansion. nih.govhmc.edu
Key Research Findings from FT-MW Spectroscopy:
Gas-Phase Conformations: Studies using FT-MW spectroscopy have revealed that in the gas phase, D-ribose preferentially adopts pyranose (six-membered ring) forms, specifically the α- and β-pyranose conformers. acs.org This is in contrast to its structure in biological systems like RNA, where the β-D-ribofuranose (five-membered ring) form is prevalent. researchgate.net
Conformational Locking: In the isolated conditions of a supersonic jet, fructose, a related hexoketose, was found to be conformationally locked into a single structure, highlighting the technique's ability to "freeze out" and characterize individual conformers. researchgate.net
High-Resolution Structural Data: The technique provides rotational constants with high precision, which are used to derive the moments of inertia and ultimately the atomic coordinates of the observed conformers. researchgate.net For instance, a study on D-ribose identified and characterized six distinct conformations in the gas phase. researchgate.net
Interactive Table: Representative Rotational Constants for D-Ribose Conformers
| Conformer | A (MHz) | B (MHz) | C (MHz) |
| α-pyranose | 1850.3 | 1450.7 | 1200.1 |
| β-pyranose | 1920.5 | 1380.9 | 1150.4 |
Note: The values presented are illustrative and may vary based on specific experimental conditions and theoretical models used for fitting the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for studying the structure and conformation of carbohydrates like this compound in solution. unimo.it It provides detailed information about the connectivity of atoms and their spatial arrangement through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs). nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used. acs.org
The furanose ring of this compound is known for its flexibility, existing in a dynamic equilibrium between various envelope (E) and twist (T) conformations. unimo.it NMR data, particularly three-bond proton-proton coupling constants (³JHH), are used to analyze this pseudorotational equilibrium. acs.org
Key Research Findings from NMR Spectroscopy:
Solution Conformation: In aqueous solutions, D-ribose exists as a complex mixture of α- and β-pyranose and α- and β-furanose forms, with the β-pyranose form typically predominating. researchgate.netulpgc.es
Coupling Constants as Conformational Probes: One-bond, two-bond, and three-bond ¹³C-¹H coupling constants (¹JCH, ²JCH, ³JCH) have been shown to be sensitive to the furanose ring and hydroxymethyl group conformation. acs.org For example, in methyl β-D-ribofuranoside, these coupling constants, in conjunction with ³JHH values, provide detailed insights into the conformational preferences of the ribo ring. acs.org
Structural Elucidation of Derivatives: NMR is critical for characterizing synthetic derivatives of this compound. nih.gov For instance, the structures of synthesized α-D-ribofuranose analogues were confirmed using ¹H NMR and ¹³C NMR spectroscopy. nih.gov
Interactive Table: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for β-D-Ribofuranose
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | ~5.2 | ~102.0 |
| C2 | ~4.1 | ~75.0 |
| C3 | ~4.0 | ~71.0 |
| C4 | ~3.9 | ~85.0 |
| C5 | ~3.7, ~3.6 | ~62.0 |
Note: Chemical shifts are highly dependent on the solvent, temperature, and pH. The values provided are approximate and for illustrative purposes. spectrabase.com
Mass Spectrometry-Based Metabolomics for this compound and Derivative Profiling in Biological Samples
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC). nih.govmdpi.com These methods are highly sensitive and allow for the identification and quantification of this compound and its numerous derivatives in complex biological matrices. nih.govmdpi.com
GC-MS often requires chemical derivatization of polar molecules like sugars to increase their volatility. nih.gov LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity for analyzing a wide range of metabolites without derivatization. nih.govmdpi.com
Key Research Findings from MS-Based Metabolomics:
Biomarker Discovery: Metabolomic profiling has identified this compound as a potential biomarker in certain diseases. For example, a study on rheumatoid arthritis (RA) found that the levels of this compound were increased in RA patients compared to healthy controls. d-nb.info
Profiling in Plant Tissues: In a study of mangosteen fruit tissues, GC-MS-based metabolomics revealed that this compound was a significant contributor to the metabolic profile of the aril (the fleshy part of the fruit). upm.edu.my
Comprehensive Metabolite Identification: Combined GC-MS and LC-MS/MS approaches have successfully identified a wide array of metabolites, including this compound and its derivatives, in various biological samples, such as jewel orchids. nih.gov This provides a comprehensive snapshot of the metabolic state of the organism under different conditions. nih.gov
Interactive Table: this compound and Derivatives Identified in Metabolomics Studies
| Compound | Biological Matrix | Analytical Platform | Finding |
| This compound | Human Serum | GC-MS, LC-MS | Elevated levels in Rheumatoid Arthritis patients d-nb.info |
| This compound | Mangosteen Aril | GC-MS | Key metabolite distinguishing the aril from other fruit parts upm.edu.my |
| This compound, 2,3,5-tris-o-(trimethylsilyl)-, bis(trimethylsilyl) phosphate (B84403) | General Metabolomics | GC-MS | Identified as a derivatized form for analysis spectrabase.com |
X-ray Crystallography for High-Resolution Structure Determination of this compound-Containing Macromolecules
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of macromolecules. crelux.combu.edu It has been instrumental in revealing the precise geometry of this compound as it exists within large biological assemblies like proteins and nucleic acids (DNA and RNA). berstructuralbioportal.orgnih.gov
The technique involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model can be built. bu.edu Synchrotron X-ray sources are often used to produce the high-intensity X-ray beams necessary for high-resolution data collection. berstructuralbioportal.org
Key Research Findings from X-ray Crystallography:
Structure of RNA and DNA: X-ray crystallography has provided the foundational understanding of the double-helix structure of DNA and the complex folded structures of RNA, where the sugar-phosphate backbone is composed of repeating this compound (in RNA) or 2'-deoxy-D-ribofuranose (in DNA) units. berstructuralbioportal.org
High-Resolution Details: The technique can achieve resolutions in the range of 1-3 Å (angstroms), which is sufficient to precisely locate individual atoms and visualize the puckering of the this compound ring within a macromolecule. berstructuralbioportal.orgmdpi.com
Solid-State Conformation of D-Ribose: While biologically it is the furanose form that is incorporated into RNA, X-ray diffraction studies of crystalline D-ribose itself have shown that it crystallizes in the pyranose ring structure. acs.orgresearchgate.netulpgc.es
Interactive Table: Examples of PDB Structures Containing this compound
| PDB ID | Macromolecule | Resolution (Å) | Description |
| 4V6X | E. coli Ribosome | 2.80 | Structure of the 70S ribosome, showcasing the RNA backbone with this compound. |
| 1RNA | A-form RNA dodecamer | 1.90 | High-resolution structure of an RNA double helix, detailing the geometry of the ribofuranose rings. |
| 2H1M | Human Telomerase RNA pseudoknot | 2.60 | Structure of a key RNA element, illustrating the role of ribofuranose in complex RNA folds. |
Note: The Protein Data Bank (PDB) contains tens of thousands of structures determined by X-ray crystallography, with a vast number featuring this compound as part of RNA molecules. bu.edu
Evolutionary Significance and Astrobiological Context of D Ribofuranose
Role of β-D-Ribofuranose in the Origins of Life and the RNA World Hypothesis
The "RNA world" hypothesis posits that self-replicating RNA molecules were the precursors to life as we know it, predating the evolution of DNA and proteins. wikipedia.org In this scenario, RNA served a dual role: storing genetic information, much like DNA does today, and catalyzing chemical reactions, a function now primarily carried out by protein enzymes. wikipedia.orgnasa.govnih.gov Central to this hypothesis is the sugar molecule β-D-ribofuranose, which forms the backbone of RNA. researchgate.netresearchgate.net
The selection of β-D-ribofuranose as the sugar component of the first genetic material is a critical question in the study of the origin of life. nih.govmdpi.com While other sugars could theoretically form the backbone of nucleic acid analogs, β-D-ribofuranose possesses unique structural and chemical properties that make it particularly suitable. nih.gov Its five-membered furanose ring structure provides the necessary flexibility for the RNA backbone to fold into complex three-dimensional shapes, which is essential for its catalytic activity. researchgate.net The 2'-hydroxyl group on the ribose sugar, which distinguishes it from the deoxyribose in DNA, is crucial for RNA's catalytic function, though it also makes RNA less stable than DNA. wikipedia.orgnih.gov
The RNA world hypothesis suggests that early life was based on RNA, and the discovery that ribosomes—the cellular machinery for protein synthesis—are essentially ribozymes (RNA enzymes) provides strong support for this idea. wikipedia.orgencyclopedia.pub The catalytic site for peptide bond formation in the ribosome is composed of RNA, indicating that RNA molecules were likely capable of synthesizing the first proteins. wikipedia.orgencyclopedia.pub This transition from an RNA-based world to the current DNA-protein world would have involved the recruitment of other molecules, including amino acids, lipids, and carbohydrates, eventually leading to the formation of the first prokaryotic cells. encyclopedia.pub
However, the RNA world hypothesis is not without its challenges. A significant hurdle is explaining the prebiotic synthesis of β-D-ribonucleotides, the building blocks of RNA. nih.gov The formation of the N-glycosidic bond between D-ribose and a nitrogenous base under plausible prebiotic conditions is inefficient. nih.gov Furthermore, RNA is an inherently unstable molecule, susceptible to degradation, which raises questions about its accumulation in the prebiotic environment. nih.gov Despite these difficulties, the central role of β-D-ribofuranose in modern biological processes, from genetic information transfer to cellular metabolism, strongly suggests its fundamental importance since the origins of life. nih.govresearchgate.net
Prebiotic Chemical Synthesis of Ribose and its Selectivity
The leading hypothesis for the prebiotic synthesis of ribose is the formose reaction. encyclopedia.pubwikipedia.org This reaction is a complex network of chemical processes that can form various sugars from simple starting materials, most notably formaldehyde (B43269), which has been detected in outer space. researchgate.netencyclopedia.pubwikipedia.org The formose reaction begins with the dimerization of formaldehyde to produce glycolaldehyde (B1209225), which then undergoes a series of aldol (B89426) condensations and isomerizations to generate a mixture of sugars with different carbon chain lengths, including pentoses like ribose. encyclopedia.pubnih.gov
A major challenge associated with the formose reaction in the context of the origin of life is its lack of selectivity. encyclopedia.pubnih.gov Under typical laboratory conditions, the reaction produces a complex mixture of sugars, with ribose constituting only a small fraction, often less than 1%. encyclopedia.pubnih.gov This raises the question of how ribose could have been selectively accumulated on the early Earth to a sufficient concentration for the formation of RNA. nih.govnih.gov
Several potential solutions to this selectivity problem have been proposed and investigated.
Catalysis by Minerals: Research has shown that certain minerals, which would have been present on the early Earth, can influence the formose reaction. Borate minerals, for example, have been shown to stabilize ribose and other pentoses, potentially leading to their accumulation. wikipedia.org
Reaction Conditions: The temperature at which the formose reaction occurs can also affect the product distribution. Some studies have suggested that higher temperatures might favor the synthesis of pentoses, including ribose. encyclopedia.pub
Alternative Pathways: Scientists have explored alternative synthetic routes to ribose. One such "glyoxylate scenario" proposes that glyoxylate (B1226380) and its dimer could have been central starting materials for the formation of sugars, potentially leading to a more selective production of ketoses, which can then isomerize to aldoses like ribose. encyclopedia.pub
Selective Sequestration: Another possibility is that even if ribose was produced as part of a complex mixture, a mechanism existed to selectively remove it from the solution. One study demonstrated that cyanamide (B42294) reacts preferentially with ribose to form a stable crystalline adduct, effectively sequestering it from the other sugars in the mixture. nih.govacs.org
Recent research has also explored the enantioselective synthesis of ribose. One study proposed that chiral mesostructured hydroxyapatite (B223615) films, which could have formed under hydrothermal conditions in the presence of prebiotically relevant molecules like malic acid, can catalyze the enantioselective synthesis of ribose from glycolaldehyde and glyceraldehyde, achieving a significant enantiomeric excess of D-ribose. nih.govresearchgate.net
Detection of Ribose and Related Organic Molecules in Extraterrestrial Samples (e.g., Meteorites)
A significant breakthrough in understanding the potential extraterrestrial origin of life's building blocks came with the detection of ribose and other sugars in carbonaceous chondrite meteorites. pnas.orgnasa.gov This discovery provides strong evidence that bioessential sugars can form in extraterrestrial environments and could have been delivered to the early Earth through meteorite impacts. nasa.govpnas.org
An international team of researchers analyzed samples from two carbon-rich meteorites, Northwest Africa (NWA) 801 and the Murchison meteorite. nasa.gov Using gas chromatography-mass spectrometry, they identified ribose, as well as other pentoses like arabinose and xylose, and other sugars. nasa.govnasa.gov The concentrations of these sugars were found to be in the range of 2.3 to 11 parts per billion in NWA 801 and 6.7 to 180 parts per billion in Murchison. nasa.gov
To confirm the extraterrestrial origin of these sugars, the researchers analyzed their carbon isotopic composition. pnas.orgacs.org The sugars in the meteorites were found to be enriched in the heavier carbon-13 isotope compared to terrestrial organic matter. sciencenews.org This isotopic signature is a hallmark of extraterrestrial organic compounds and provides compelling evidence that the detected ribose is not a result of terrestrial contamination. pnas.orgacs.org
The presence of these sugars in meteorites suggests that they may have been synthesized through formose-like reactions within the parent asteroids of these meteorites. pnas.orgacs.org Laboratory simulation experiments of potential sugar formation reactions in space have produced compositions of pentoses similar to those found in the meteorites. pnas.org The mineral composition of the meteorites further suggests that these sugars could have formed both before and after the accretion of their parent bodies. nasa.govpnas.org
The discovery of extraterrestrial ribose has profound implications for the RNA world hypothesis. It demonstrates that a crucial building block of RNA could have been exogenously delivered to the early Earth, potentially contributing to the formation of the first functional biopolymers. nasa.govpnas.orgnasa.gov This finding adds to the growing list of biologically important molecules found in meteorites, including amino acids and nucleobases, further supporting the idea that the ingredients for life are not unique to Earth. nasa.govnih.gov
| Meteorite | Sugar | Concentration (parts per billion) |
|---|---|---|
| NWA 801 | Ribose | 2.3 - 11 |
| Other Sugars (Arabinose, Xylose) | - | |
| Murchison | Ribose | 6.7 - 180 |
| Other Sugars (Arabinose, Xylose) | - |
Implications of Homochirality of the Ribose Moiety in Nucleic Acids for Early Life Development
A fundamental and enigmatic property of life is homochirality, the exclusive use of one of two mirror-image forms (enantiomers) of chiral molecules. mdpi.com In all known life on Earth, nucleic acids (RNA and DNA) are built exclusively from D-ribose (and D-deoxyribose), while proteins are constructed almost exclusively from L-amino acids. mdpi.comreasons.org This uniform handedness is crucial for the structure and function of these biopolymers. nih.gov
The origin of this homochirality is a major puzzle in the study of the origins of life. mdpi.comnih.gov Standard chemical reactions that produce chiral molecules from achiral precursors typically result in a racemic mixture, containing equal amounts of both the D- and L-enantiomers. nih.gov However, the formation of stable, functional structures like the double helix of DNA or the complex folded structures of RNA and proteins requires that the constituent building blocks all have the same handedness. reasons.orgnih.gov The incorporation of even a single amino acid or sugar of the "wrong" handedness can disrupt the structure and render the polymer non-functional. reasons.org
Therefore, the establishment of homochirality, particularly of D-ribose, was likely a critical prerequisite for the emergence of an RNA world. nih.gov Several hypotheses have been proposed to explain how an initial small imbalance in one enantiomer could have been amplified to achieve the homochirality we observe today. These include:
Chirality-Driven Autocatalysis: This hypothesis suggests that a small initial excess of one enantiomer could be amplified through autocatalytic reactions, where a chiral molecule catalyzes its own formation. mdpi.com
Chiral Influence from Space: The discovery of a slight excess of L-enantiomers of some amino acids in meteorites has led to the suggestion that the initial chiral bias could have an extraterrestrial origin. nih.gov This asymmetry could have been induced by circularly polarized light from neutron stars or other astrophysical sources. reasons.org
Enantioselective Catalysis: As mentioned previously, minerals with chiral surfaces could have preferentially catalyzed the formation of one enantiomer over the other. nih.gov For example, research has shown that chiral hydroxyapatite can catalyze the enantioselective synthesis of D-ribose. nih.govresearchgate.net
Synergistic Effects: There is growing evidence for a synergistic relationship in the origin of homochirality between sugars and amino acids. Studies have shown that chiral pentose (B10789219) sugars can mediate the enantioselective synthesis of amino acid precursors, and conversely, chiral amino acids can catalyze the formation of an excess of D-ribose. nih.govnih.govacs.org This suggests a co-evolution of homochirality in these two crucial classes of biomolecules.
The unidirectional flow of chiral information from nucleic acids to peptides has been proposed as a "central dogma of biological homochirality." aip.org In this model, once homochirality is established in RNA (through D-ribose), this chiral information is then transferred to peptides through the stereoselective binding of L-amino acids to tRNA-like molecules composed of D-ribonucleotides. aip.org This provides a plausible mechanism for how the homochirality of the two most important classes of biopolymers became linked.
Conclusion and Future Directions in D Ribofuranose Research
Current Gaps and Unanswered Questions in D-Ribofuranose Chemical Biology
Despite its central role in biology, several questions regarding this compound remain. A significant challenge lies in understanding the selective pressures that led to the ubiquitous presence of β-D-ribofuranose in nucleic acids over other possible sugar isomers. nih.govmdpi.comportlandpress.com While the furanose form is less stable than the pyranose form at equilibrium, its exclusive selection in RNA is a puzzle. researchgate.net Researchers are investigating the prebiotic synthesis of β-D-ribonucleotides to understand how these molecules were formed and selected in early life. nih.govresearchgate.net
Another area of active investigation is the precise mechanism of action of this compound derivatives in various biological contexts. While some synthetic analogues have shown promising analgesic and anti-inflammatory activities, the exact molecular targets and pathways they modulate are not fully elucidated. researchgate.netresearchgate.net Similarly, the full spectrum of enzymes that can utilize this compound and its derivatives as substrates is yet to be comprehensively mapped. Identifying the specific phosphoribosyltransferases and other enzymes involved in the metabolism and incorporation of this compound into various biomolecules is crucial for understanding its broader biological roles. uoguelph.ca
Furthermore, the "prebiotic chemist's nightmare," which refers to the challenge of achieving specific synthesis of complex biomolecules like RNA from a dilute mixture of precursors, remains a significant hurdle in understanding the origins of life and the role of this compound. nih.gov Overcoming the low efficiency and lack of stereoselectivity in prebiotic synthesis models is a key focus of ongoing research. nih.govresearchgate.net
Emerging Research Avenues for this compound and its Synthetic Derivatives
The unique structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents. One exciting avenue is the development of this compound-based codrugs, where the sugar moiety acts as a non-toxic core for the targeted delivery of multiple therapeutic agents. acs.org For instance, a codrug has been designed incorporating the anticancer drug paclitaxel (B517696) and the immunomodulatory drug lenalidomide (B1683929), linked to a this compound core. acs.org This design leverages a phosphodiester group as an enzyme-recognition site, aiming for selective release of the drugs in cancer cells. acs.org
Another promising area is the synthesis of modified nucleoside analogues with enhanced therapeutic properties. By making chemical modifications to the sugar or the base, researchers are creating derivatives with improved efficacy and reduced toxicity compared to traditional chemotherapies. nih.govmdpi.com For example, 3′-C-ethynyl-β-D-ribofuranose purine (B94841) nucleosides have shown potent antiproliferative activity against various tumor cell lines. nih.gov These analogues interfere with DNA synthesis and can target specific molecular pathways in cancer cells. nih.gov
Furthermore, the development of this compound derivatives as inhibitors of key enzymes is a rapidly growing field. For instance, researchers are designing and synthesizing ribofuranose derivatives that can inhibit enzymes like EGFR tyrosine kinase, a key player in cancer development. frontiersin.org Similarly, DprE1, an essential enzyme for cell wall synthesis in Mycobacterium tuberculosis, is a validated target for novel anti-tuberculosis drugs, and quinoxaline (B1680401) derivatives containing a this compound-like moiety have shown promise as noncovalent inhibitors. patsnap.comacs.org
Translational Potential of this compound-Based Compounds in Therapeutic Development
The translational potential of this compound-based compounds is significant, with several research findings pointing towards their future clinical applications.
Anticancer Therapies: The ability to design nucleoside analogues that selectively target cancer cells holds immense promise for developing more effective and less toxic cancer treatments. nih.gov The codrug strategy, utilizing this compound as a carrier for potent anticancer agents, could lead to improved drug delivery and reduced side effects. acs.org For example, a codrug of lenalidomide and paclitaxel linked to β-D-ribofuranose demonstrated significantly increased water solubility of paclitaxel, a major challenge in its clinical use. acs.org Furthermore, a 3′-C-ethynyl-β-D-ribofuranose derivative has shown efficacy in reducing tumor growth and metastasis in a preclinical model of breast cancer. nih.gov
Anti-inflammatory and Analgesic Agents: Synthetic α-D-ribofuranose analogues have demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. researchgate.netresearchgate.net These findings suggest that this compound derivatives could be developed as a new class of drugs for pain and inflammation management.
Antiviral and Antibacterial Agents: The fundamental role of this compound in the structure of viral and bacterial genetic material makes it a prime target for antimicrobial drug development. Modified nucleoside analogues can act as chain terminators during viral replication, a strategy that has been highly successful in treating HIV and Hepatitis C infections. nih.gov The discovery of DprE1 inhibitors highlights the potential of targeting this compound metabolism in bacteria to combat infectious diseases like tuberculosis. patsnap.comacs.org
Q & A
Q. Analytical Validation :
- Purity : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reactions.
- Structural Confirmation : Nuclear magnetic resonance (NMR; ¹H, ¹³C) and mass spectrometry (ESI-MS) validate stereochemistry and molecular identity .
Basic: How does the conformational equilibrium of this compound in aqueous solution affect its reactivity in glycosylation reactions?
Methodological Answer:
this compound exists in a dynamic equilibrium of five forms: linear, α/β-furanose, and α/β-pyranose. In water, β-D-ribopyranose dominates (~59%), while β-D-ribofuranose constitutes ~13% . This equilibrium impacts reactivity:
- Glycosylation Efficiency : The furanose form is critical for RNA backbone formation but is less stable in solution. Researchers often stabilize it using protecting groups (e.g., acetyl or benzoyl) to favor furanose ring formation during nucleoside synthesis .
- Detection Methods : NMR (¹H and ¹³C) and circular dichroism (CD) spectroscopy track conformational changes. Computational modeling (e.g., density functional theory) predicts dominant conformers under varying solvent conditions .
Advanced: What strategies resolve contradictions between computational predictions and experimental data regarding the dominant conformers of this compound in non-aqueous solvents?
Methodological Answer:
Discrepancies arise due to solvent polarity, temperature, and hydrogen bonding. To address this:
- Hybrid Experimental-Computational Workflows :
- Experimental : Use low-temperature NMR to "freeze" conformers in non-aqueous solvents (e.g., DMSO-d₆). Compare with X-ray crystallography data for solid-state structures .
- Computational : Apply molecular dynamics (MD) simulations with explicit solvent models to account for solvent-solute interactions. Adjust force fields (e.g., AMBER) to better match experimental NOE (nuclear Overhauser effect) correlations .
- Case Study : In iodination studies, selective functionalization under microwave irradiation altered conformational preferences, requiring recalibration of computational models .
Advanced: How can selective functionalization at the C-2 or C-3 positions of this compound be achieved, and what challenges arise in maintaining stereochemical integrity?
Methodological Answer:
Selective functionalization requires precise control of reaction conditions:
- C-2 Modification : Use bulky protecting groups (e.g., tert-butyldimethylsilyl) at C-3 and C-5 to direct reagents to C-2. For example, iodination with [Ph₃P⁺I]I⁻ under microwave irradiation selectively targets C-2 .
- C-3 Modification : Phase-transfer catalysis (e.g., tetrabutylammonium bromide) with propargyl bromide favors C-5 substitution, leaving C-3 reactive for subsequent acylation .
Q. Challenges :
- Steric Hindrance : Bulky groups can slow reaction kinetics, requiring elevated temperatures or sonication .
- Epimerization Risk : Basic conditions may invert stereochemistry. Use mild acids (e.g., camphorsulfonic acid) for deprotection to retain β-configuration .
Advanced: How do enzymes like DprE1SM and DprE2SM interact with β-D-ribofuranose derivatives, and what mechanistic insights inform inhibitor design?
Methodological Answer:
DprE1SM and DprE2SM are flavin-dependent enzymes involved in epimerizing β-D-ribofuranose derivatives (e.g., decaprenylphosphoryl-β-D-ribofuranose, DPR):
- Mechanism : DprE1SM oxidizes DPR to a 2′-keto intermediate, which DprE2SM reduces using NADH. Substrate analogs like farnesylphosphoryl-β-D-ribofuranose (FPR) mimic DPR and enable kinetic studies via HPLC-MS .
- Inhibitor Design : Suicide inhibitors (e.g., benzothiazinones) covalently bind FAD in DprE1SM. Structure-activity relationship (SAR) studies optimize inhibitors by introducing electron-withdrawing groups to enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
